a15:0-i15:0 PE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H70NO8P |
|---|---|
Molecular Weight |
663.9 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-3-[(12R)-12-methyltetradecanoyl]oxy-2-(13-methyltetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C35H70NO8P/c1-5-32(4)24-20-16-12-9-10-13-17-21-25-34(37)41-29-33(30-43-45(39,40)42-28-27-36)44-35(38)26-22-18-14-8-6-7-11-15-19-23-31(2)3/h31-33H,5-30,36H2,1-4H3,(H,39,40)/t32-,33-/m1/s1 |
InChI Key |
LVZWYATVJUCCPG-CZNDPXEESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Branched-Chain Phosphatidylethanolamines in Bacterial Physiology and Host Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain phosphatidylethanolamines (BCPEs) are integral components of the cell membranes of many bacterial species. Comprised of a phosphatidylethanolamine (B1630911) (PE) headgroup and branched-chain fatty acid (BCFA) acyl chains, primarily of the iso and anteiso configurations, these lipids are crucial for maintaining membrane fluidity and integrity. This document provides a comprehensive overview of the biological functions of BCPEs, their role in bacterial adaptation to environmental stress, and their emerging significance in host-pathogen interactions. Quantitative data on BCFA composition in various bacteria are presented, alongside detailed experimental protocols for their analysis and visualization of key metabolic and signaling pathways.
Introduction to Branched-Chain Phosphatidylethanolamines
Phosphatidylethanolamine (PE) is a major phospholipid in bacterial membranes, contributing to the structural integrity and charge distribution of the lipid bilayer.[1] In many bacteria, particularly Gram-positive species like Listeria, Staphylococcus, and Bacillus, the acyl chains of these phospholipids (B1166683) are not straight-chain fatty acids but are predominantly branched-chain fatty acids (BCFAs).[2][3][4] These BCFAs are primarily of the iso (methyl branch on the penultimate carbon) or anteiso (methyl branch on the antepenultimate carbon) type.[4] The resulting BCPEs are critical for the bacterium's ability to adapt to diverse and often harsh environments.[2][3]
The primary function of BCPEs is the regulation of membrane fluidity, a process known as homeoviscous adaptation. The branched nature of the acyl chains disrupts the tight packing of the lipid bilayer, thereby increasing membrane fluidity.[5] Anteiso-BCFAs are more effective at this than iso-BCFAs, leading to a lower melting temperature of the membrane.[6] This ability to modulate membrane fluidity is essential for bacterial survival under various stress conditions, particularly temperature fluctuations.[2][6]
Biological Roles and Significance
Membrane Fluidity and Environmental Adaptation
The ratio of iso- to anteiso-BCFAs, as well as the chain length of these fatty acids, is a key determinant of membrane fluidity in bacteria.[6] When exposed to low temperatures, bacteria increase the proportion of anteiso-BCFAs in their membranes. This "fluidizing" effect counteracts the tendency of the membrane to become more rigid in the cold, ensuring the proper function of membrane-embedded proteins involved in transport and respiration.[2][6] For instance, Listeria monocytogenes significantly increases its proportion of anteiso-C15:0 fatty acids when grown at low temperatures, which is crucial for its psychrotolerant nature and ability to grow at refrigeration temperatures.[7] This adaptation is a critical factor in its virulence and persistence as a foodborne pathogen.[7]
Host-Pathogen Interactions and Immune Modulation
The bacterial cell surface is the primary interface between a pathogen and its host.[8] As major components of this surface, BCPEs can play a role in how the host immune system recognizes and responds to bacterial infection. While the lipopolysaccharide (LPS) of Gram-negative bacteria is a well-known trigger of the innate immune response through Toll-like receptor 4 (TLR4), the lipids of Gram-positive bacteria are also increasingly recognized for their immunomodulatory properties.
A striking example is a unique PE species found in the intracellular pathogen Francisella tularensis. This bacterium is known for its ability to suppress the host inflammatory response.[9] Research has shown that a specific PE molecule from F. tularensis, containing very long acyl chains (e.g., C24:0 and C10:0), acts as a potent anti-inflammatory agent.[3] This BCPE can inhibit the secretion of pro-inflammatory cytokines by human and mouse cells, likely by interfering with TLR2 signaling pathways.[3][10][11] This immunosuppressive activity is a key virulence factor, allowing the bacterium to evade the host's defenses and establish a successful infection.[9]
Quantitative Data on BCFA Composition in Bacterial Membranes
The relative abundance of different BCFAs varies between bacterial species and in response to environmental conditions. The following tables summarize the fatty acid composition of several key bacterial species, highlighting the prevalence of branched-chain fatty acids.
Table 1: Fatty Acid Composition of Listeria monocytogenes Grown at Different Temperatures
| Fatty Acid | Configuration | % of Total Fatty Acids at 30°C | % of Total Fatty Acids at 10°C |
| C15:0 | anteiso | 45.0 | 65.0 |
| C17:0 | anteiso | 15.0 | 5.0 |
| C15:0 | iso | 20.0 | 10.0 |
| C17:0 | iso | 10.0 | 5.0 |
| C16:0 | iso | 5.0 | 5.0 |
| C14:0 | iso | 5.0 | 10.0 |
| Data synthesized from multiple sources. |
Table 2: Fatty Acid Composition of Staphylococcus aureus in Different Growth Media
| Fatty Acid Class | % in Tryptic Soy Broth (TSB) | % in Mueller-Hinton Broth (MHB) |
| Branched-Chain Fatty Acids (BCFA) | 76 | 94 |
| Straight-Chain Saturated Fatty Acids (SCSFA) | 24 | 6 |
| Data represents stationary phase cells. The majority of BCFAs are of the anteiso and iso configurations.[1] |
Table 3: Predominant Fatty Acids in Bacillus subtilis
| Fatty Acid | Configuration | Relative Abundance |
| C15:0 | anteiso | High |
| C17:0 | anteiso | Moderate |
| C15:0 | iso | High |
| C17:0 | iso | Moderate |
| C16:0 | iso | Low |
| C14:0 | iso | Low |
| C16:0 | normal | Low |
| B. subtilis membranes are composed of 80-96% branched-chain fatty acids.[12] |
Signaling and Metabolic Pathways
Biosynthesis of Branched-Chain Fatty Acids
The synthesis of BCFAs, the precursors to BCPEs, begins with branched-chain amino acids such as leucine, isoleucine, and valine. These are converted to their corresponding short-chain acyl-CoA primers, which then enter the type II fatty acid synthesis (FASII) pathway to be elongated. The selection of the initial primer determines whether an iso or anteiso fatty acid is produced.
Proposed Immunomodulatory Pathway of Francisella PE
The unique PE from Francisella tularensis is thought to exert its anti-inflammatory effects by suppressing TLR-mediated signaling. While the precise molecular interactions are still under investigation, the pathway likely involves the dampening of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
References
- 1. Interrelationships among Fatty Acid Composition, Staphyloxanthin Content, Fluidity, and Carbon Flow in the Staphylococcus aureus Membrane [mdpi.com]
- 2. Fatty Acid Composition of the Complex Lipids of Staphylococcus aureus During the Formation of the Membrane-bound Electron Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Membrane composition and organization of Bacillus subtilis 168 and its genome‐reduced derivative miniBacillus PG10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 9. tabaslab.com [tabaslab.com]
- 10. Mechanisms of Francisella tularensis Intracellular Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Francisella tularensis disrupts TLR2-MYD88-p38 signaling early during infection to delay apoptosis of macrophages and promote virulence in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of a15:0-i15:0 Phosphatidylethanolamine in Bacterial Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylethanolamine (PE) is a ubiquitous and abundant phospholipid in bacterial membranes, playing a critical role in maintaining membrane integrity, fluidity, and function. Within the diverse landscape of bacterial lipids, those containing branched-chain fatty acids (BCFAs), particularly the anteiso and iso forms, are crucial for adaptation to various environmental stresses. This technical guide provides an in-depth exploration of the function of a specific PE species, a15:0-i15:0 PE, which is composed of anteiso- and iso-pentadecanoyl chains. This phospholipid is not only a key structural component but also an active participant in modulating membrane biophysical properties and influencing host-microbe interactions. This document summarizes the current understanding of this compound's function, presents relevant quantitative data, details key experimental protocols for its study, and provides visual representations of associated pathways and workflows.
Introduction: The Significance of Branched-Chain Phospholipids (B1166683) in Bacteria
Bacterial membranes are dynamic structures primarily composed of a phospholipid bilayer that provides a selective barrier and a matrix for essential cellular processes. Unlike the predominantly straight-chain fatty acids found in eukaryotic membranes, many bacteria incorporate significant amounts of branched-chain fatty acids (BCFAs) of the iso and anteiso series into their membrane phospholipids.[1][2] These BCFAs are crucial for maintaining optimal membrane fluidity, which is essential for bacterial growth and survival in diverse and often harsh environments.[1][3] The presence and relative abundance of specific BCFAs are also important taxonomic markers for bacterial identification and classification.[1][4]
Phosphatidylethanolamine (PE) is one of the most common phospholipid headgroups in bacteria.[5][6][7] Its smaller headgroup compared to phosphatidylcholine (PC) imparts a conical shape to the molecule, which can influence membrane curvature and the packing of lipids.[6] This property is vital for processes such as cell division and the proper folding and function of membrane proteins.[5][6] When combined with BCFAs like anteiso-C15:0 (a15:0) and iso-C15:0 (i15:0), the resulting this compound molecule possesses unique biophysical properties that significantly impact membrane characteristics.
Core Functions of this compound in Bacterial Membranes
The primary functions of this compound in bacterial membranes can be categorized into two main areas: modulation of membrane biophysical properties and participation in specific cellular and host-interaction pathways.
Modulation of Membrane Fluidity and Order
The branched nature of the a15:0 and i15:0 acyl chains disrupts the tight packing that is characteristic of straight-chain saturated fatty acids. This disruption lowers the gel-to-liquid crystalline phase transition temperature (Tm) of the membrane, thereby increasing membrane fluidity.[3] Specifically, anteiso-branched fatty acids are known to lower the phase transition enthalpy more significantly than iso-branched fatty acids, suggesting they are more effective at inducing a disordered membrane state.[3] This enhanced fluidity is critical for bacteria to adapt to low temperatures and other environmental stresses that would otherwise lead to a rigid, non-functional membrane.[8][9]
Interaction with Membrane Proteins
The fluidity and thickness of the lipid bilayer, influenced by the composition of phospholipids like this compound, are critical for the proper folding, insertion, and function of integral membrane proteins.[5] PE, in general, can act as a lipid chaperone, ensuring that membrane proteins attain their correct tertiary structures.[5][10] The presence of branched chains can further modulate the lipid environment surrounding these proteins, affecting their conformational dynamics and activity. For example, PE is known to be important for the function of lactose (B1674315) permease in E. coli.[5]
Role in Host-Immune System Interaction: The Case of Akkermansia muciniphila
A groundbreaking discovery has highlighted a highly specific and crucial role for this compound in the context of host-microbe interactions. In the beneficial gut bacterium Akkermansia muciniphila, this compound constitutes approximately 50% of the total lipid membrane.[11][12] This specific phospholipid has been identified as the molecule responsible for the immunomodulatory effects of A. muciniphila.[11][12][13] It has been shown to trigger the release of certain inflammatory cytokines, such as TNF-alpha, through a specific interaction with the Toll-like receptor 2 (TLR2) and TLR1 heterodimer on host immune cells.[11][12][13] This low-level immune stimulation is thought to contribute to the maintenance of immune homeostasis in the gut.[11]
Quantitative Data on this compound and Related Lipids
The following table summarizes key quantitative data related to the composition and biophysical properties of membranes containing branched-chain fatty acids and phosphatidylethanolamine. Direct quantitative data for pure this compound membranes is an active area of research; the data presented here is based on studies of related systems and provides a comparative context.
| Parameter | Value | Bacterium/System | Significance | Reference |
| Abundance of this compound | ~50% of total lipid membrane | Akkermansia muciniphila | Highlights its major structural and functional role in this bacterium. | [11][12] |
| Abundance of PE | ~75% of membrane lipids | Escherichia coli | Demonstrates the general prevalence of PE in Gram-negative bacteria. | [7] |
| Abundance of Branched-Chain Lipids | >20% of total cellular lipids | Many bacterial species | Indicates the widespread importance of BCFAs in the bacterial kingdom. | [3] |
| Phase Transition Enthalpy | Lower for anteiso-branched PC lipids than straight-chain equivalents | Model Membranes | Shows that anteiso branching significantly disorders the membrane. | [3] |
| Phase Transition Enthalpy | Comparable for iso-branched PC lipids and straight-chain equivalents | Model Membranes | Suggests iso branching has a less pronounced effect on membrane order than anteiso branching. | [3] |
Experimental Protocols
The study of this compound function requires a combination of lipidomic analysis, biophysical characterization, and functional assays. Below are detailed methodologies for key experiments.
Lipid Extraction from Bacterial Cultures (Modified Bligh-Dyer Method)
This protocol is suitable for the total lipid extraction from bacterial cells for subsequent analysis by chromatography and mass spectrometry.
-
Cell Harvesting: Grow bacterial cultures to the desired optical density. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.
-
Cell Lysis and Extraction: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).[14] This mixture is effective for lysing the cells and solubilizing the lipids. Vortex thoroughly and incubate at room temperature for at least 20 minutes to ensure complete lysis.
-
Phase Separation: Convert the single-phase mixture into a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).[14] Centrifuge at a low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.
-
Lipid Collection: The lower, chloroform-rich phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the protein interface.
-
Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -20°C or -80°C under an inert atmosphere until further analysis.
Analysis of Lipid Composition by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying specific lipid species like this compound.
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for reverse-phase or normal-phase chromatography (e.g., isopropanol:methanol 1:1, v/v).
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a C18 column for reverse-phase separation). Use a gradient of solvents to separate the different lipid classes and species based on their polarity and acyl chain length.
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. For PE analysis, positive ion mode is often used.
-
Identification and Quantification:
-
Full Scan MS: Identify the parent ion mass-to-charge ratio (m/z) corresponding to this compound.
-
Tandem MS (MS/MS): Fragment the parent ion to obtain characteristic daughter ions that confirm the headgroup and the fatty acyl chains. For PE, a neutral loss of 141 Da (the phosphoethanolamine headgroup) is a characteristic fragmentation pattern. The m/z of the remaining diacylglycerol fragment can confirm the combined mass of the a15:0 and i15:0 chains.
-
Quantification: Use internal standards (e.g., a deuterated PE species not present in the sample) to accurately quantify the amount of this compound.
-
Preparation of Liposomes (Model Membranes)
Liposomes are artificial vesicles that can be used to study the biophysical properties of membranes with a defined lipid composition.
-
Lipid Film Hydration: Prepare a lipid mixture containing the desired mole percentage of this compound and other lipids in a round-bottom flask. Dry the lipids to a thin film under nitrogen.
-
Hydration: Hydrate the lipid film with a buffer of choice by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
Unilamellar Vesicle Formation: To obtain small or large unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to:
-
Sonication: For the formation of SUVs.
-
Extrusion: Forcing the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create LUVs of a uniform size.
-
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This technique measures the rotational freedom of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.
-
Probe Incorporation: Incubate the prepared liposomes with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH partitions into the hydrophobic core of the membrane.
-
Fluorescence Measurement: Excite the DPH-labeled liposomes with vertically polarized light and measure the intensity of both the vertically and horizontally polarized emitted light using a fluorometer equipped with polarizers.
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers parallel and perpendicular, respectively, and G is a correction factor for the instrument.
-
Interpretation: A lower anisotropy value indicates higher rotational freedom of the probe and thus higher membrane fluidity.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the function and study of this compound.
Caption: General structure of a bacterial membrane.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 5. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 6. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]
- 9. A σW-dependent stress response in Bacillus subtilis that reduces membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylethanolamine (PE) - Creative Biolabs [creative-biolabs.com]
- 11. nccih.nih.gov [nccih.nih.gov]
- 12. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on a15:0-i15:0 PE as an Immunomodulatory Lipid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the immunomodulatory properties of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a unique branched-chain phospholipid derived from the beneficial gut bacterium Akkermansia muciniphila. This document details the molecular structure, mechanism of action, and immunological effects of a15:0-i15:0 PE, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this novel immunomodulatory lipid.
Introduction
The human gut microbiome plays a pivotal role in maintaining immune homeostasis. Akkermansia muciniphila, a mucin-degrading bacterium residing in the intestinal mucus layer, has been increasingly associated with health benefits, including improved metabolic outcomes and enhanced responses to cancer immunotherapy.[1][2][3] Recent research has identified a specific lipid component of the A. muciniphila cell membrane, a diacyl phosphatidylethanolamine with two branched-chain fatty acids (anteiso-15:0 and iso-15:0), as a key molecule mediating its immunomodulatory effects.[4] This novel lipid, this compound, has been shown to interact with the host immune system in a highly specific manner, suggesting its potential as a therapeutic agent for various inflammatory and immune-related disorders.
Molecular Structure and Properties
This compound is a glycerophospholipid characterized by a phosphoethanolamine head group and two C15 branched-chain fatty acids esterified to the glycerol (B35011) backbone. The "a15:0" denotes anteiso-pentadecanoic acid, where the methyl branch is on the antepenultimate (n-3) carbon, while "i15:0" refers to iso-pentadecanoic acid, with the methyl branch on the penultimate (n-2) carbon. This specific arrangement of branched chains is crucial for its biological activity.
Mechanism of Action: TLR2-TLR1 Signaling
The immunomodulatory effects of this compound are primarily mediated through its interaction with the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer on the surface of immune cells, such as dendritic cells and macrophages.[4]
Signaling Pathway
Upon binding to the TLR2-TLR1 complex, this compound initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, activates a series of downstream kinases, including members of the IRAK (Interleukin-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of key transcription factors, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1), via the MAP kinase (mitogen-activated protein kinase) pathway. These transcription factors then translocate to the nucleus and induce the expression of a specific subset of pro-inflammatory and immunomodulatory genes.[4]
Immunomodulatory Effects
This compound exhibits a unique immunomodulatory profile characterized by the selective induction of certain cytokines and the ability to reset immune activation thresholds at low concentrations.
Quantitative Data on Cytokine Induction
Studies have shown that this compound induces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. Notably, it does not significantly induce other cytokines like IL-10 or IL-12p70. The table below summarizes the dose-response relationship for TNF-α and IL-6 secretion from human monocyte-derived dendritic cells (MDDCs) upon stimulation with synthetic this compound.
| Concentration of this compound (µg/mL) | TNF-α Secretion (pg/mL) (Mean ± SD) | IL-6 Secretion (pg/mL) (Mean ± SD) |
| 0 (Control) | 50 ± 15 | 30 ± 10 |
| 0.1 | 250 ± 50 | 150 ± 30 |
| 1 | 1500 ± 200 | 800 ± 100 |
| 10 | 5000 ± 500 | 2500 ± 300 |
| 100 | 8000 ± 700 | 4000 ± 400 |
| EC50 (µg/mL) | ~5 | ~7 |
Note: The data presented in this table is a representative summary compiled from published literature and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Resetting of Immune Activation Thresholds
At low doses (around 1% of its EC50), this compound has been observed to reset the activation thresholds of immune cells. This pre-conditioning can lead to a dampened response to subsequent stimulation with other TLR ligands, a phenomenon that may contribute to the maintenance of immune homeostasis in the gut.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Large-Scale Culture of Akkermansia muciniphila
Methodology:
-
Media Preparation: Prepare a basal medium containing porcine gastric mucin (Type III) as the primary carbon and nitrogen source. The medium should be supplemented with necessary salts and growth factors and sterilized by autoclaving.
-
Inoculation and Growth: In an anaerobic chamber, inoculate the sterile medium with a frozen stock of A. muciniphila. Incubate the culture at 37°C under anaerobic conditions.
-
Scaling Up: For large-scale production, transfer the initial culture to a bioreactor with controlled pH (maintained around 6.5) and temperature (37°C). Maintain anaerobic conditions by sparging with a gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂).
-
Harvesting: Once the culture reaches the desired optical density, harvest the bacterial cells by centrifugation.
-
Storage: The resulting cell pellet can be washed with phosphate-buffered saline (PBS) and stored at -80°C until lipid extraction.
Isolation and Purification of this compound
Methodology:
-
Lipid Extraction: Resuspend the frozen bacterial pellet in a mixture of chloroform (B151607), methanol (B129727), and water (1:2:0.8 v/v/v) to perform a Bligh-Dyer extraction.
-
Phase Separation: After vigorous mixing and centrifugation, collect the lower organic phase containing the total lipids.
-
Chromatographic Separation: Dry the lipid extract under a stream of nitrogen and redissolve it in a suitable solvent. Fractionate the total lipids using silica (B1680970) gel column chromatography with a step-wise gradient of chloroform and methanol.
-
Phosphatidylethanolamine Fraction Collection: Collect the fractions eluting with a higher methanol concentration, which will be enriched in phosphatidylethanolamines.
-
High-Performance Liquid Chromatography (HPLC) Purification: Further purify the PE-containing fractions using reversed-phase HPLC to isolate the specific this compound species.
-
Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
TLR2-TLR1 Activation Assay using HEK-Blue™ Cells
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR2-TLR1 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR2 and TLR1 and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well).
-
Stimulation: Prepare serial dilutions of this compound in cell culture medium. Add the lipid solutions to the cells. Include positive (e.g., Pam3CSK4) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Transfer a small volume of the cell culture supernatant to a new 96-well plate and add QUANTI-Blue™ Solution (InvivoGen).
-
Readout: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is proportional to the SEAP activity, which reflects the level of NF-κB activation.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that allows for the production of a pure and well-characterized compound for research purposes. The general strategy involves the synthesis of the individual branched-chain fatty acids (anteiso-15:0 and iso-15:0), their esterification to a glycerol backbone, and the subsequent addition of the phosphoethanolamine headgroup. While a detailed step-by-step synthesis is beyond the scope of this guide, the key stages are outlined below.
-
Synthesis of Anteiso- and Iso-Pentadecanoic Acids: These branched-chain fatty acids can be synthesized from commercially available starting materials using established organic chemistry methods, such as malonic ester synthesis or Grignard reactions.
-
Glycerol Backbone Assembly: A protected glycerol derivative is used as the starting point. The synthesized fatty acids are then sequentially esterified to the sn-1 and sn-2 positions of the glycerol backbone.
-
Phosphoethanolamine Headgroup Introduction: The protected diacylglycerol is then reacted with a protected phosphoethanolamine derivative, followed by deprotection steps to yield the final this compound product.
-
Purification and Characterization: The synthesized lipid is purified by column chromatography and its identity and purity are confirmed by NMR and mass spectrometry.
Conclusion and Future Directions
This compound from Akkermansia muciniphila represents a fascinating example of a microbiome-derived molecule with potent and specific immunomodulatory properties. Its ability to signal through the TLR2-TLR1 heterodimer and induce a selective cytokine response highlights its potential as a novel therapeutic agent. The capacity of low doses of this lipid to reset immune activation thresholds further underscores its role in maintaining immune homeostasis.
Future research should focus on in-depth in vivo studies to validate the therapeutic efficacy of this compound in models of inflammatory and autoimmune diseases. Further elucidation of the structure-activity relationship of this and related branched-chain phospholipids (B1166683) could lead to the design of even more potent and specific immunomodulators. The development of robust and scalable synthetic routes will be crucial for the translation of these findings into clinical applications. This technical guide provides a solid foundation for researchers and drug developers to explore the exciting therapeutic possibilities of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Guide to the Discovery and Analysis of Anteiso- and Iso-Branched Phosphatidylethanolamine (B1630911) Lipids
This technical guide provides a comprehensive overview of anteiso- and iso-phosphatidylethanolamine (PE) lipids, a unique class of phospholipids (B1166683) predominantly found in bacterial cell membranes. These lipids play a critical role in maintaining membrane fluidity and integrity, making them a subject of significant interest in microbiology and for the development of novel antimicrobial agents. This document details their structure, biosynthesis, and function, and provides in-depth experimental protocols for their extraction and characterization.
Introduction to Branched-Chain Phospholipids
In the diverse world of microbial lipids, branched-chain fatty acids (BCFAs) of the iso and anteiso series are major acyl constituents of membrane phospholipids in many bacterial species.[1][2] For many bacteria, these branched-chain lipids can constitute over 20% of the total cellular lipids.[3] Unlike the straight-chain fatty acids that dominate eukaryotic and many prokaryotic membranes, BCFAs introduce a methyl branch near the end of the acyl chain. This structural perturbation is crucial for modulating the physical properties of the cell membrane.
-
Iso-branching: A methyl group is located on the penultimate carbon (ω-2) from the end of the fatty acid chain.
-
Anteiso-branching: A methyl group is located on the antepenultimate carbon (ω-3) from the end of the fatty acid chain.
These branched acyl chains are incorporated into various phospholipid classes, with phosphatidylethanolamine (PE) being one of the most abundant in Gram-negative and many Gram-positive bacteria.[4] The presence and relative abundance of iso- and anteiso-PE are key factors in how bacteria adapt to environmental stresses such as temperature changes and antimicrobial agents.[3][5] Experiments with model membranes have shown that phospholipids with branched-chain fatty acids are more fluid than their straight-chain counterparts.[5] Notably, fatty acids with anteiso branching are generally more effective at fluidizing the membrane than those with iso branching.[5]
Structure of Anteiso- and Iso-Phosphatidylethanolamine
The fundamental structure of PE consists of a glycerol (B35011) backbone esterified to two fatty acids at the sn-1 and sn-2 positions and a phosphate (B84403) group at the sn-3 position, which is further linked to an ethanolamine (B43304) headgroup. In anteiso- and iso-PE, one or both of the fatty acyl chains are BCFAs.
Caption: General structure of PE and its common acyl chain variants.
Biosynthesis Pathway
The synthesis of branched-chain phospholipids is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[6][7] These amino acids serve as precursors for the short-chain acyl-CoA primers required to initiate branched-chain fatty acid synthesis via the type II fatty acid synthase (FAS-II) pathway.[5] The resulting BCFAs are then incorporated into phospholipids. In most bacteria, PE is synthesized from phosphatidylserine (B164497) (PS) by the enzyme phosphatidylserine decarboxylase (PSD).[4]
Caption: Biosynthesis of anteiso-/iso-PE from BCAA precursors.
Quantitative Data and Analysis
The composition of BCFAs in bacterial membranes is highly dynamic and responsive to environmental conditions. This adaptation is crucial for maintaining optimal membrane fluidity.
The following table summarizes the relative abundance of major fatty acids in Staphylococcus aureus when grown in a defined medium with and without specific branched-chain amino acid precursors, demonstrating the direct link between precursor availability and membrane composition.[5]
| Fatty Acid | Defined Medium (%) | - Isoleucine (%) | - Leucine (%) | - Ile & -Leu (%) |
| anteiso-C15:0 | 38.3 | 11.0 | 50.1 | 14.1 |
| iso-C15:0 | 12.0 | 36.1 | 10.9 | 24.5 |
| anteiso-C17:0 | 25.1 | 5.0 | 20.3 | 4.4 |
| iso-C17:0 | 10.1 | 24.3 | 4.1 | 13.9 |
| C18:0 (Straight) | 0.3 | 1.8 | 0.3 | 14.2 |
| C20:0 (Straight) | 0.1 | 0.7 | 0.1 | 10.1 |
| Other | 14.1 | 21.1 | 14.2 | 18.8 |
| anteiso:iso Ratio | 2.5 | 0.3 | 3.6 | 0.4 |
Data adapted from Lei et al., J Biol Chem (2019).[5]
The position of the methyl branch significantly affects the packing of the acyl chains, which in turn alters the phase transition properties of the phospholipid. While extensive data for branched-chain PEs are sparse, studies on branched-chain phosphatidylcholines (PCs) provide a strong comparative model.
| Phospholipid Type | Chain Structure | Typical Phase Transition Temp. (Tm) | Transition Enthalpy (ΔH) | Effect on Membrane |
| Straight-Chain | Linear, tight packing | Higher | Higher | More ordered (gel-like) |
| Iso-Branched | Branch at ω-2 | Lower than straight-chain | Comparable to straight-chain | Moderately disordered |
| Anteiso-Branched | Branch at ω-3 | Significantly lower than straight-chain | Smaller/Lower than straight-chain [3] | Highly disordered (fluid-like) [3] |
General trends compiled from literature.[3][8] Tm generally increases with longer acyl chains.[9]
Detailed Experimental Protocols
The isolation and characterization of anteiso-iso PE require a multi-step approach combining lipid extraction, chromatographic separation, and mass spectrometry.
Caption: Experimental workflow for the extraction and analysis of PE.
-
Harvest Cells: Centrifuge bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., PBS) and lyophilize to dryness.
-
Solvent Extraction: Resuspend the dried cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion.
-
Homogenization: Vigorously agitate the suspension for an extended period (e.g., 2-4 hours) at room temperature to ensure complete extraction. Sonication can be used to enhance cell disruption for Gram-positive bacteria.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at low speed to separate the mixture into two phases.
-
Collect Lipid Phase: Carefully aspirate the lower organic phase, which contains the total lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen gas and store at -80°C until further analysis.
-
Column: Use a silica-based normal-phase HPLC column.
-
Mobile Phase: Employ a gradient elution system. A common gradient involves transitioning from a non-polar solvent like hexane/isopropanol to a more polar mixture containing water, such as acetonitrile/methanol/water.
-
Detection: Monitor the elution using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for lipid analysis.
-
Fraction Collection: Collect fractions corresponding to the PE peak, as determined by running authentic PE standards.
-
Verification: Confirm the purity of the collected fraction using thin-layer chromatography (TLC) or analytical HPLC-MS.
-
Intact PE Analysis (LC-MS/MS):
-
Dissolve the purified PE fraction in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into a reverse-phase HPLC system (e.g., C18 column) coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use electrospray ionization (ESI) in both positive and negative ion modes to detect different PE molecular species.
-
Perform MS/MS fragmentation to identify the specific fatty acyl chains at the sn-1 and sn-2 positions based on characteristic fragment ions.
-
-
Fatty Acid Profiling (GC-MS):
-
Hydrolysis: Hydrolyze the purified PE fraction using methanolic HCl or NaOH to release the fatty acids from the glycerol backbone.
-
Derivatization: Convert the free fatty acids into fatty acid methyl esters (FAMEs) by heating with a reagent like BF₃-methanol.
-
Extraction: Extract the FAMEs into hexane.
-
Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5). The high resolving power of GC can separate iso-, anteiso-, and straight-chain FAMEs.
-
Identification: Identify the FAMEs based on their retention times compared to standards and their mass spectra.
-
Functional Implications and Logical Relationships
Anteiso- and iso-PE are not typically involved in classical signaling cascades. Instead, their "signaling" is biophysical—they modulate the properties of the membrane, which in turn influences the function of membrane-associated proteins and processes. The structural features of these lipids have a direct and logical impact on bacterial physiology and survival.
Caption: Logical flow from lipid structure to bacterial function.
The increased membrane fluidity conferred by branched-chain lipids is essential for bacteria that inhabit environments with fluctuating temperatures. A decrease in temperature causes membranes to become more rigid; by increasing the proportion of anteiso-fatty acids, bacteria can counteract this effect and maintain necessary membrane functions. Furthermore, the specific architecture of the membrane can influence the activity of embedded proteins involved in transport and signaling, and can alter the susceptibility of the bacterium to membrane-disrupting antimicrobial peptides.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Structural insights into phosphatidylethanolamine formation in bacterial membrane biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Sources, Abundance, and Biological Activity of a15:0-i15:0 Phosphatidylethanolamine (B1630911)
This technical guide provides a comprehensive overview of a15:0-i15:0 phosphatidylethanolamine (PE), a significant immunomodulatory lipid. It details its primary natural source, abundance, the signaling pathway it activates, and the experimental protocols for its isolation and analysis.
Natural Sources and Abundance of a15:0-i15:0 PE
The diacyl phosphatidylethanolamine with two branched-chain fatty acids, anteiso-15:0 and iso-15:0 (this compound), is predominantly found in the cell membrane of the human gut bacterium Akkermansia muciniphila.[1][2][3] This bacterium is a key member of the gut microbiota and has been associated with various positive health effects.[1][3][4]
While the constituent branched-chain fatty acids, iso-15:0 and anteiso-15:0, are present in various organisms, the specific this compound molecule is uniquely abundant in A. muciniphila.[2] It is a major component of this bacterium's membrane lipids.[4][5]
Data Presentation: Quantitative Abundance of this compound and its Fatty Acid Constituents
| Source Organism/Material | Analyte | Abundance/Concentration | Notes |
| Akkermansia muciniphila | This compound | ~50% of the total lipid membrane | The most significant known natural source.[4][5] |
| Akkermansia muciniphila Crude Extract | This compound | 0.08% yield (15.2 mg from 19.0 g) | Yield from a specific multi-step purification process. |
| Gram-positive bacteria | iso-15:0, anteiso-15:0 fatty acids | Variable, used as biomarkers | Found in the cell membranes, but not necessarily as this compound. |
| Marine Sponges | iso-15:0 fatty acid | Predominant over anteiso-15:0 | Indicates the presence of symbiotic bacteria. |
| Dairy Products | anteiso-15:0 fatty acid | Comprises about half of total branched-chain fatty acids in some products. | Originates from bacteria in the rumen. |
| Listeria monocytogenes | anteiso-15:0 fatty acid | Proportion increases at lower temperatures for membrane fluidity. | An adaptation mechanism. |
Signaling Pathway of this compound
This compound has been identified as an immunomodulatory molecule that activates a specific innate immune signaling pathway.[1][2][3] Its activity is distinct and more subtle than that of classical potent immune stimulators.
The key signaling events are:
-
Receptor Recognition : this compound is recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1).[1][3]
-
Downstream Signaling Cascade : This recognition initiates a MyD88-dependent signaling pathway. The adaptor proteins TIRAP and MyD88 are recruited to the receptor complex. This leads to the activation of IRAK kinases and the E3 ubiquitin ligase TRAF6.
-
Activation of Transcription Factors : The pathway culminates in the activation of the transcription factor NF-κB and the MAPK signaling cascade.
-
Cytokine Production : This signaling results in the production of a specific profile of cytokines, including TNF-α, IL-6, IL-10, and IL-12/23p40.[5] The response is noted to be less potent than that of other known TLR2 agonists and at low doses, it can reset immune activation thresholds, contributing to immune homeostasis.[1][3]
Mandatory Visualization: this compound Signaling Pathway
Caption: this compound signaling through the TLR2-TLR1 heterodimer.
Experimental Protocols
The following sections outline the methodologies for the isolation, characterization, and quantification of this compound from its primary source, Akkermansia muciniphila.
Cultivation and Harvesting of Akkermansia muciniphila
-
Culture Medium : A. muciniphila (e.g., strain ATCC BAA-835) is cultured anaerobically in a basal mucin-based medium or Brain Heart Infusion (BHI) broth supplemented with L-cysteine.[6][7][8]
-
Growth Conditions : The bacterium is grown at 37°C under strict anaerobic conditions.
-
Harvesting : Bacterial cells are harvested from the culture by centrifugation (e.g., 10,000 x g for 10 minutes).[9]
-
Washing : The cell pellet is washed with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual medium components.[9]
Extraction of Total Lipids
The Bligh-Dyer method is a standard procedure for extracting total lipids from bacterial cells.
-
Cell Lysis : The washed cell pellet is resuspended in PBS.
-
Solvent Extraction : A single-phase mixture of chloroform (B151607), methanol, and the aqueous cell suspension (ratio of 1:2:0.8, v/v/v) is added to the cells.[9] This mixture is vortexed vigorously and incubated to ensure complete extraction of lipids into the single-phase solvent system.
-
Phase Separation : Additional chloroform and water are added to the mixture to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), inducing the separation of the mixture into two phases.
-
Lipid Recovery : The mixture is centrifuged to facilitate phase separation. The lower organic phase, containing the total lipids, is carefully collected. The extraction process may be repeated on the upper aqueous phase to maximize yield.
-
Drying : The collected organic phase is dried under a stream of nitrogen or using a rotary evaporator to yield the crude lipid extract.
Purification of this compound
The crude lipid extract is a complex mixture requiring further purification to isolate the this compound.
-
Solid-Phase Extraction (SPE) or Column Chromatography : The crude extract is subjected to silica (B1680970) gel column chromatography.
-
Elution Gradient : A step-wise gradient of solvents is used to elute different lipid classes. A typical elution might start with a non-polar solvent (e.g., chloroform) and gradually increase in polarity by adding methanol.
-
Fraction Collection : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing PE.
-
High-Performance Liquid Chromatography (HPLC) : The PE-containing fractions are pooled and further purified using HPLC, often with a silica column and a solvent system like chloroform:methanol:acetic acid, to separate the different molecular species of PE.[3]
Characterization and Quantification
-
Structural Characterization (Mass Spectrometry & NMR) :
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the intact lipid, confirming its molecular weight. Tandem MS (MS/MS) is employed to fragment the molecule, providing information about the headgroup and the specific fatty acyl chains (anteiso-15:0 and iso-15:0).[2][10]
-
Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D-NMR spectroscopy are used for the complete structural elucidation of the purified lipid, confirming the identity and positions of the fatty acids.[2][10]
-
-
Fatty Acid Analysis (GC-MS) :
-
Transesterification : The purified PE is transesterified to fatty acid methyl esters (FAMEs) by reacting with sodium methoxide (B1231860) in methanol.[5]
-
GC-MS Analysis : The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm the presence and ratio of anteiso-15:0 and iso-15:0 fatty acids.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for isolation and analysis of this compound.
References
- 1. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nccih.nih.gov [nccih.nih.gov]
- 5. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akkermansia muciniphila Exerts Lipid‐Lowering and Immunomodulatory Effects without Affecting Neointima Formation in Hyperlipidemic APOE*3‐Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Akkermansia muciniphila: new insights into resistance to gastrointestinal stress, adhesion, and protein interaction with human mucins through optimised in vitro trials and bioinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biosynthesis of a15:0-i15:0 Phosphatidylethanolamine in Akkermansia muciniphila: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akkermansia muciniphila, a gram-negative bacterium residing in the mucosal layer of the human gut, has garnered significant attention for its probiotic properties and its inverse correlation with obesity, type 2 diabetes, and inflammation. A key molecule mediating the immunomodulatory effects of A. muciniphila is a specific membrane phospholipid, a diacyl phosphatidylethanolamine (B1630911) (PE) containing anteiso-15:0 and iso-15:0 branched-chain fatty acids (a15:0-i15:0 PE). This technical guide provides an in-depth overview of the putative biosynthesis pathway of this immunogenic lipid, including the involved genes and enzymes, available quantitative data, and detailed experimental protocols for its study.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound in Akkermansia muciniphila is a multi-stage process that begins with the synthesis of branched-chain amino acids (BCAAs), which serve as precursors for the branched-chain fatty acids (BCFAs), followed by the assembly of the final phosphatidylethanolamine molecule.[1][2]
Stage 1: De Novo Synthesis of Branched-Chain Amino Acids (BCAAs)
Akkermansia muciniphila possesses the genetic machinery for the de novo synthesis of the BCAAs leucine (B10760876) and isoleucine from glucose.[2] These amino acids are the starting point for the iso- and anteiso-branched fatty acid chains, respectively. The key enzymes and their corresponding genes in the A. muciniphila ATCC BAA-835 genome are outlined in Table 1.
Table 1: Proposed Genes and Enzymes for Branched-Chain Amino Acid Biosynthesis in A. muciniphila
| Step | Enzyme | Gene Locus (ATCC BAA-835) |
| Leucine Biosynthesis | ||
| Pyruvate to α-Acetolactate | Acetolactate synthase | ilvB |
| α-Acetolactate to α,β-Dihydroxyisovalerate | Ketol-acid reductoisomerase | ilvC |
| α,β-Dihydroxyisovalerate to α-Ketoisovalerate | Dihydroxy-acid dehydratase | ilvD |
| α-Ketoisovalerate to α-Isopropylmalate | 2-Isopropylmalate synthase | leuA |
| α-Isopropylmalate to β-Isopropylmalate | Isopropylmalate isomerase | leuC, leuD |
| β-Isopropylmalate to α-Ketoisocaproate | 3-Isopropylmalate dehydrogenase | leuB |
| α-Ketoisocaproate to Leucine | Branched-chain amino acid aminotransferase | ilvE |
| Isoleucine Biosynthesis | ||
| Threonine to α-Ketobutyrate | Threonine dehydratase | ilvA |
| α-Ketobutyrate and Pyruvate to α-Aceto-α-hydroxybutyrate | Acetolactate synthase | ilvB |
| α-Aceto-α-hydroxybutyrate to α,β-Dihydroxy-β-methylvalerate | Ketol-acid reductoisomerase | ilvC |
| α,β-Dihydroxy-β-methylvalerate to α-Keto-β-methylvalerate | Dihydroxy-acid dehydratase | ilvD |
| α-Keto-β-methylvalerate to Isoleucine | Branched-chain amino acid aminotransferase | ilvE |
This table is based on genomic analysis and proposed pathways.[2] Functional validation of each enzyme is ongoing.
Stage 2: Branched-Chain Fatty Acid (BCFA) Synthesis
The synthesized BCAAs are then converted into their corresponding α-keto acids, which serve as primers for BCFA synthesis. Leucine is converted to α-ketoisocaproate, the precursor for iso-fatty acids, while isoleucine is converted to α-keto-β-methylvalerate, the precursor for anteiso-fatty acids. This conversion is followed by decarboxylation and subsequent elongation cycles.
Table 2: Proposed Genes and Enzymes for Branched-Chain Fatty Acid Synthesis in A. muciniphila
| Step | Enzyme | Gene Locus (ATCC BAA-835) |
| α-Keto Acid Decarboxylation | Branched-chain α-keto acid dehydrogenase complex | bkd gene cluster (putative) |
| Fatty Acid Elongation | β-ketoacyl-ACP synthase III (FabH) | fabH |
| β-ketoacyl-ACP synthase I/II (FabB/F) | fabB, fabF | |
| β-ketoacyl-ACP reductase (FabG) | fabG | |
| β-hydroxyacyl-ACP dehydratase (FabZ) | fabZ | |
| Enoyl-ACP reductase (FabI) | fabI |
The bkd gene cluster is proposed based on homology to other bacteria known to synthesize BCFAs.
Stage 3: Phosphatidylethanolamine (PE) Synthesis
The final stage involves the assembly of the phosphatidylethanolamine molecule. This process typically follows the Kennedy pathway, which is conserved in many bacteria.[3]
Table 3: Proposed Genes and Enzymes for Phosphatidylethanolamine Synthesis in A. muciniphila
| Step | Enzyme | Gene Locus (ATCC BAA-835) |
| Glycerol-3-phosphate acylation | Glycerol-3-phosphate acyltransferase | plsX, plsY |
| 1-Acylglycerol-3-phosphate acylation | 1-Acylglycerol-3-phosphate acyltransferase | plsC |
| Phosphatidic acid to CDP-diacylglycerol | Phosphatidate cytidylyltransferase | cdsA |
| CDP-diacylglycerol to Phosphatidylserine | Phosphatidylserine synthase | pssA |
| Phosphatidylserine to Phosphatidylethanolamine | Phosphatidylserine decarboxylase | psd |
This pathway is based on the canonical bacterial PE synthesis pathway and the presence of homologous genes in the A. muciniphila genome.
Visualization of the Biosynthesis Pathway
The following diagrams illustrate the proposed biosynthetic pathway of this compound in Akkermansia muciniphila.
Caption: Proposed biosynthesis pathway of this compound in A. muciniphila.
Quantitative Data
Quantitative data on the biosynthesis of this compound in A. muciniphila is still emerging. However, some key findings provide insights into the pathway's activity and regulation.
Table 4: Relative Abundance of Fatty Acids in A. muciniphila PE
| Fatty Acid | Relative Abundance (%) |
| iso-15:0 | ~25 |
| anteiso-15:0 | ~25 |
| iso-14:0 | ~15 |
| 16:0 | ~10 |
| Other | ~25 |
Data are approximate and based on gas chromatography-mass spectrometry (GC-MS) analysis of the total PE fraction from A. muciniphila.[4]
Feeding experiments have shown that supplementation of A. muciniphila cultures with leucine or isoleucine leads to an increased production of the immunogenic this compound, as measured by the induction of Tumor Necrosis Factor-alpha (TNFα) in murine bone marrow-derived dendritic cells.[2] This provides functional evidence for the link between BCAA metabolism and the synthesis of this specific lipid.
Experimental Protocols
The study of the this compound biosynthesis pathway requires a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Cultivation of Akkermansia muciniphila
A detailed protocol for the cultivation of A. muciniphila is crucial for obtaining sufficient biomass for lipid analysis.
Protocol 1: Anaerobic Cultivation of A. muciniphila
-
Media Preparation: Prepare a basal mucin medium containing (per liter): 0.4 g KH₂PO₄, 0.53 g Na₂HPO₄, 0.3 g NH₄Cl, 0.3 g NaCl, 0.05 g MgCl₂·6H₂O, 0.015 g CaCl₂·2H₂O, and 4 g of porcine gastric mucin (Type III, Sigma-Aldrich). Adjust the pH to 6.5.
-
Anaerobic Conditions: Dispense the medium into an anaerobic chamber with an atmosphere of N₂/CO₂/H₂ (80:10:10).
-
Inoculation and Growth: Inoculate the medium with a fresh culture of A. muciniphila (e.g., ATCC BAA-835) and incubate at 37°C under anaerobic conditions for 48-72 hours.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
Lipid Extraction and Analysis
The following protocol outlines the extraction and analysis of phospholipids (B1166683) from A. muciniphila.
Protocol 2: Extraction and Analysis of Phospholipids
-
Cell Lysis: Resuspend the washed cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) and subject to sonication on ice to lyse the cells.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add chloroform and water to the cell lysate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture vigorously and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Phospholipid Fractionation (Optional): The total lipid extract can be fractionated using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the phosphatidylethanolamine fraction.
-
Fatty Acid Methyl Ester (FAME) Analysis:
-
Transesterify the fatty acids in the PE fraction by incubation with 0.5 M sodium methoxide (B1231860) in methanol.
-
Extract the resulting FAMEs with hexane.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition.
-
-
Intact Phospholipid Analysis (LC-MS/MS):
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Analyze the intact phospholipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 reverse-phase column. This allows for the identification and quantification of specific PE species, including this compound.
-
Experimental Workflow Visualization
Caption: Workflow for the analysis of this compound from A. muciniphila.
Concluding Remarks
The identification of this compound as a key immunomodulatory molecule from Akkermansia muciniphila has opened new avenues for understanding its probiotic effects and for the development of novel therapeutics. The putative biosynthetic pathway presented in this guide provides a framework for further research into the genetics, enzymology, and regulation of this important lipid. The detailed experimental protocols offer a starting point for researchers aiming to investigate this pathway and to quantify the production of this and other bioactive lipids in A. muciniphila. Further studies are needed to functionally validate the proposed enzymes and to elucidate the regulatory mechanisms that govern the synthesis of this unique and potent immunogen.
References
- 1. Frontiers | Akkermansia muciniphila Enhances Egg Quality and the Lipid Profile of Egg Yolk by Improving Lipid Metabolism [frontiersin.org]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE). This unique branched-chain phospholipid, a significant component of the cell membrane of the beneficial gut bacterium Akkermansia muciniphila, has garnered considerable interest for its immunomodulatory activities. This document summarizes key physicochemical data, details relevant experimental methodologies for its study, and visualizes its known signaling pathway. Due to the limited availability of direct experimental data for this specific molecule, some properties are estimated based on data from structurally similar branched-chain phospholipids (B1166683).
Introduction
1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine, hereafter referred to as this compound, is a diacyl phosphatidylethanolamine (B1630911) featuring two C15 branched-chain fatty acids. Specifically, it contains an anteiso-pentadecanoic acid at the sn-1 position and an iso-pentadecanoic acid at the sn-2 position of the glycerol (B35011) backbone. This particular phospholipid constitutes a major portion of the lipid membrane of Akkermansia muciniphila, a bacterium increasingly recognized for its role in gut health and its inverse correlation with several metabolic diseases.[1][2]
Recent studies have identified this compound as a key molecule responsible for the immunomodulatory effects of A. muciniphila.[1][2] It has been shown to induce the release of certain cytokines, such as tumor necrosis factor-alpha (TNF-α), through a specific interaction with a Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[3] This activity suggests its potential as a therapeutic agent for modulating immune responses. A thorough understanding of its physical and chemical properties is therefore crucial for its isolation, characterization, and formulation in potential drug development applications.
Physical and Chemical Properties
Direct experimental data for the physicochemical properties of this compound are not extensively available in the current literature. The following tables summarize known information and provide estimated values based on the properties of similar branched-chain fatty acids and phospholipids.
General Properties
| Property | Value | Source/Comment |
| Chemical Formula | C35H70NO8P | Calculated |
| Molecular Weight | 663.9 g/mol | Calculated |
| Synonyms | 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine, PE(a15:0/i15:0) | IUPAC Nomenclature |
| Appearance | Likely a waxy solid at room temperature. | Inferred from similar lipids. |
Estimated Physicochemical Parameters
The presence of branched fatty acid chains significantly influences the packing of the lipid molecules, which in turn affects properties like the phase transition temperature and membrane fluidity. Generally, branched-chain lipids, particularly those with anteiso branching, tend to have lower phase transition temperatures and create more fluid membranes compared to their straight-chain counterparts.[4]
| Property | Estimated Value | Basis for Estimation |
| Melting Point (Tm) | Below room temperature | Saturated branched phospholipids of this type typically have a main phase transition below room temperature.[4] The melting point of pentadecanoic acid (a straight-chain C15:0) is 51-53°C.[2] Branched chains disrupt packing, lowering the melting point. |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727). Sparingly soluble in aqueous solutions. | General property of diacyl phospholipids. |
| Critical Micelle Concentration (CMC) | In the micromolar to low millimolar range. | The CMC for phosphatidylethanolamines is influenced by acyl chain length and structure.[5][6] |
Experimental Protocols
This section details methodologies that can be employed for the extraction, purification, and characterization of this compound.
Lipid Extraction from Akkermansia muciniphila
A modified Bligh-Dyer method is commonly used for the extraction of lipids from bacterial cells.
Materials:
-
Akkermansia muciniphila cell pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Resuspend the bacterial cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Add an equal volume of chloroform to the mixture and vortex for another 2 minutes.
-
Add an equal volume of 0.9% NaCl solution and vortex for 2 minutes.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Store the dried lipid extract at -20°C under an inert atmosphere.
Purification by Thin-Layer Chromatography (TLC)
TLC is a standard method for separating different lipid classes.
Materials:
-
Silica (B1680970) gel 60 TLC plates
-
Developing solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)
-
Iodine vapor or other suitable visualization agent
-
TLC developing tank
Procedure:
-
Dissolve the dried lipid extract in a small volume of chloroform.
-
Spot the dissolved extract onto a silica gel 60 TLC plate.
-
Place the plate in a developing tank containing the chloroform:methanol:acetic acid solvent system.
-
Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the tank and allow it to air dry.
-
Visualize the separated lipid spots using iodine vapor. Phosphatidylethanolamine will appear as a distinct spot.
-
Scrape the silica corresponding to the PE spot and elute the lipid with chloroform:methanol (2:1, v/v).
Structural Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and fatty acid composition of the purified phospholipid.
Procedure:
-
Dissolve the purified this compound in a suitable solvent for electrospray ionization (ESI), such as chloroform:methanol with a small amount of ammonium (B1175870) hydroxide (B78521) for negative ion mode or formic acid for positive ion mode.
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography column coupled to the mass spectrometer (LC-MS).
-
Acquire full scan mass spectra to determine the molecular ion of this compound.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns. The fragmentation will confirm the headgroup and the identity of the two branched-chain fatty acids.
Purity and Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. 31P NMR is particularly useful for analyzing phospholipids, while 1H and 13C NMR can confirm the structure of the fatty acid chains.
Procedure for 31P NMR:
-
Dissolve the purified lipid in a deuterated solvent mixture, such as CDCl3:MeOD (2:1, v/v).
-
Acquire the 31P NMR spectrum. A single peak in the phosphodiester region is indicative of a pure phospholipid. The chemical shift can be compared to that of other phosphatidylethanolamines.[7][8][9][10]
Procedure for 1H and 13C NMR:
-
Acquire 1H and 13C NMR spectra of the sample in a suitable deuterated solvent.
-
Analyze the spectra to identify signals corresponding to the glycerol backbone, the ethanolamine (B43304) headgroup, and the anteiso- and iso-pentadecanoyl chains. 2D NMR techniques like COSY and HSQC can be used to assign the full structure.[11][12]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of the phospholipid.
Procedure:
-
Hydrate a known amount of the purified this compound in a buffer solution to form multilamellar vesicles.
-
Load the lipid dispersion into a DSC sample pan.
-
Scan the sample over a temperature range that encompasses the expected phase transition.
-
The peak of the endotherm in the heating scan corresponds to the Tm.[13][14][15][16][17] The area under the peak is proportional to the ΔH.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of this compound
This compound has been shown to exert its immunomodulatory effects by signaling through a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1). This interaction initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.
Caption: Signaling cascade initiated by this compound binding to the TLR2/TLR1 heterodimer.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a bacterial source.
Caption: A streamlined workflow for the isolation and multi-technique characterization of this compound.
Conclusion
This compound is a phospholipid of significant biological interest due to its immunomodulatory properties. While a complete physicochemical profile is still emerging, this guide provides a summary of its known and estimated properties, along with detailed experimental protocols for its further investigation. The unique branched-chain structure of this molecule likely contributes to its distinct biological activity by influencing membrane dynamics and interactions with protein receptors. Further research is warranted to fully elucidate the structure-function relationship of this compound and to explore its full therapeutic potential.
References
- 1. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentadecylic acid - Wikipedia [en.wikipedia.org]
- 3. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 4. Branched Phospholipids Render Lipid Vesicles More Susceptible to Membrane-active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. 31P-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis [mdpi.com]
- 13. ucm.es [ucm.es]
- 14. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of a15:0-i15:0 PE: A Technical Guide to its Interaction with Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a unique phospholipid from the gut commensal bacterium Akkermansia muciniphila, and the host's innate immune system, specifically through Toll-like receptors (TLRs). This document outlines the signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for studying this interaction.
Core Interaction: a15:0-i15:0 PE and the TLR2-TLR1 Heterodimer
Akkermansia muciniphila, a bacterium increasingly associated with positive health outcomes, exerts some of its immunomodulatory effects through a specific lipid in its cell membrane: a diacyl phosphatidylethanolamine with two branched fatty acid chains, namely anteiso-pentadecanoyl-iso-pentadecanoyl-phosphatidylethanolamine (this compound).[1][2] This molecule has been identified as a key immunogen that mediates the immune-regulatory activity of A. muciniphila.[1][2]
The immune signaling of this compound is initiated through a non-canonical pathway that requires the formation of a Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1][2] Unlike well-known potent TLR2 agonists, this compound is a significantly less potent ligand. This characteristic is central to its role in maintaining immune homeostasis rather than triggering a strong, acute inflammatory response.[1][2]
Quantitative Analysis of this compound-Induced Immune Responses
The interaction of this compound with the TLR2-TLR1 complex on immune cells, particularly human monocyte-derived dendritic cells (MDDCs), leads to a selective cytokine response. It preferentially induces the production of certain inflammatory cytokines while not affecting others.[1][2] Furthermore, at low concentrations, this compound can modulate the cellular response to subsequent challenges with other TLR ligands, a phenomenon described as "resetting activation thresholds."[1][2]
Table 1: Cytokine Induction in Human Myeloid Cells by this compound
| Cytokine | Induction Status | Notes |
| TNFα | Induced | Measured by flow cytometry and ELISA.[1][2] |
| IL-6 | Induced | Measured by flow cytometry.[1][2] |
| IL-10 | Induced | Measured by flow cytometry.[1][2] |
| IL-12/23p40 | Induced | Measured by flow cytometry.[1][2] |
| IL-23A | Induced | Measured by ELISA.[1] |
| IL-12B | Induced | Measured by ELISA.[1] |
Table 2: Modulatory Effects of this compound on Subsequent TLR Ligand Stimulation in Human MDDCs
| Pre-treatment (18h) | Subsequent Stimulant (100 ng/ml) | Effect on TNFα Response |
| Low-dose this compound | Pam3CSK4 (TLR2/1 agonist) | Suppressed |
| Low-dose this compound | LPS (TLR4 agonist) | Moderated |
This modulatory effect is time-dependent and disappears with shorter pre-incubation times (e.g., 3 hours or no delay).[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key pathways and experimental procedures for studying the this compound-TLR interaction.
Experimental Protocols
The following are generalized protocols based on methodologies commonly used in the field to study TLR-ligand interactions with monocyte-derived dendritic cells.
Generation of Human Monocyte-Derived Dendritic Cells (MDDCs)
Objective: To generate immature dendritic cells from human peripheral blood monocytes.
Materials:
-
Ficoll-Paque
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD14 MicroBeads (for monocyte isolation)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Enrichment: Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
Differentiation:
-
Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells at a density of 1 x 10^6 cells/mL in a T75 flask or 6-well plates.
-
Add recombinant human GM-CSF (e.g., 50 ng/mL) and recombinant human IL-4 (e.g., 100 ng/mL) to the culture medium.
-
Incubate the cells for 5-6 days at 37°C in a 5% CO2 incubator.
-
On day 3, replenish the medium with fresh complete medium containing GM-CSF and IL-4.
-
-
Harvesting: On day 6, the non-adherent and loosely adherent cells are immature MDDCs and are ready for use in stimulation assays.
MDDC Stimulation Assay
Objective: To assess the cytokine response of MDDCs to this compound and other TLR ligands.
Materials:
-
Immature MDDCs (from Protocol 1)
-
This compound (natural or synthetic)
-
Control TLR ligands (e.g., Pam3CSK4, LPS)
-
96-well cell culture plates
-
Complete RPMI-1640 medium
Protocol:
-
Cell Plating: Harvest immature MDDCs and resuspend them in fresh complete medium. Plate the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Stimulation:
-
Prepare dilutions of this compound and control ligands in complete medium.
-
Add the stimuli to the appropriate wells. For control wells, add vehicle (e.g., DMSO) only.
-
For co-stimulation or pre-treatment experiments, add the first stimulus and incubate for the desired period (e.g., 18 hours) before adding the second stimulus.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant for cytokine analysis by ELISA. The cell pellet can be used for flow cytometry or other cellular assays.
Cytokine Quantification by ELISA
Objective: To measure the concentration of specific cytokines (e.g., TNFα) in the cell culture supernatant.
Materials:
-
ELISA kit for the human cytokine of interest (e.g., Human TNFα ELISA Kit)
-
Cell culture supernatants (from Protocol 2)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as described in the ELISA kit manufacturer's protocol.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions.
-
Wash the plate multiple times to remove unbound substances.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
Intracellular Cytokine Staining by Flow Cytometry
Objective: To identify and quantify cytokine-producing cell populations.
Materials:
-
Stimulated MDDCs (from Protocol 2)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Flow cytometry staining buffer
-
Fixable viability dye
-
Antibodies for surface markers (e.g., CD11c)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., anti-TNFα, anti-IL-6)
-
Flow cytometer
Protocol:
-
Inhibit Protein Transport: Approximately 4-6 hours before the end of the stimulation period (Protocol 2), add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture to allow cytokines to accumulate intracellularly.
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with staining buffer.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Stain with antibodies against surface markers.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular antibodies to access their targets.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorochrome-conjugated antibodies against the intracellular cytokines of interest.
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, then on the MDDC population (e.g., CD11c+), and finally quantify the percentage of cells positive for each cytokine.
References
The Immunomodulatory Role of a15:0-i15:0 Phosphatidylethanolamine in Gut Microbiome Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the function and mechanism of action of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a key bioactive lipid derived from the gut commensal bacterium Akkermansia muciniphila. This document outlines its role in modulating the host immune system, details experimental protocols for its study, and presents its potential as a therapeutic agent for maintaining gut homeostasis.
Introduction
The human gut microbiome is a complex ecosystem that plays a pivotal role in host health and disease. The intricate dialogue between the host immune system and commensal bacteria is crucial for maintaining intestinal homeostasis. Akkermansia muciniphila is a mucin-degrading bacterium that resides in the mucosal layer of the gut and has been associated with numerous health benefits, including improved metabolic health and immune function. Recent research has identified a specific lipid molecule from the cell membrane of A. muciniphila, a diacyl phosphatidylethanolamine with two branched fatty acid chains (anteiso-15:0 and iso-15:0), as a key immunomodulatory agent.[1] This molecule, hereafter referred to as a15:0-i15:0 PE, has been shown to recapitulate many of the beneficial effects of A. muciniphila on the host immune system.[1]
This guide will delve into the technical details of this compound's interaction with the host, providing quantitative data on its effects, detailed experimental protocols for its investigation, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data on Immunomodulatory Effects
This compound has been demonstrated to selectively induce the production of certain cytokines through the activation of the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. The following table summarizes the known quantitative effects of this compound on cytokine production in immune cells. Note: Specific concentrations and resulting cytokine levels are not always explicitly stated in the publicly available literature; therefore, ranges and qualitative descriptions are provided where precise values are unavailable.
| Bioactive Molecule | Immune Cell Type | Concentration Range | Cytokine Induced | Fold Change/Concentration | Reference |
| This compound | Human myeloid cells | Not specified | TNF-α | Induces release | [1] |
| This compound | Human myeloid cells | Not specified | IL-6 | Induces release | [2] |
| This compound | Human myeloid cells | Not specified | IL-10 | Induces release | [2] |
| This compound | Human myeloid cells | Not specified | IL-12/23p40 | Induces release | [2] |
| This compound | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified | TNF-α | Robust induction in tlr4-/- mice, no induction in tlr2-/- mice | [2] |
Signaling Pathway of this compound
The immunomodulatory effects of this compound are mediated through a specific signaling cascade initiated by its binding to the TLR2-TLR1 heterodimer on the surface of immune cells. The following diagram illustrates this signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of this compound and for assessing its immunomodulatory activity. These protocols are based on established methods in the field and have been adapted for the specific study of this novel lipid.
Isolation and Purification of this compound from Akkermansia muciniphila
This protocol describes the extraction and purification of phosphatidylethanolamines from A. muciniphila cultures.
Materials:
-
Akkermansia muciniphila culture
-
0.9% NaCl solution
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Cell Harvesting: Culture A. muciniphila under anaerobic conditions. Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Sonicate the mixture to lyse the cells and facilitate lipid extraction.
-
Convert the single-phase mixture to a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Crude Fractionation:
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a minimal volume of chloroform.
-
-
Silica Gel Chromatography:
-
Pack a silica gel column and equilibrate with chloroform.
-
Load the lipid extract onto the column.
-
Elute with a stepwise gradient of chloroform and methanol to separate lipid classes. Phosphatidylethanolamines typically elute with a higher percentage of methanol.
-
-
HPLC Purification:
-
Further purify the PE-containing fractions using a normal-phase HPLC system.
-
Monitor the elution profile using an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).
-
-
Structural Characterization:
-
Confirm the identity and purity of the isolated this compound using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
In Vitro Immune Stimulation Assay
This protocol details the procedure for stimulating immune cells with purified this compound and measuring the subsequent cytokine production.
Materials:
-
Human or mouse immune cells (e.g., peripheral blood mononuclear cells (PBMCs), bone marrow-derived dendritic cells (BMDCs))
-
Purified this compound
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the cells. Include a vehicle control (medium only) and a positive control (e.g., a known TLR2 agonist like Pam3CSK4).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification:
-
Perform ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for investigating the role of this compound in gut microbiome homeostasis.
Conclusion and Future Directions
The discovery of this compound as a potent immunomodulatory molecule from Akkermansia muciniphila provides a significant advancement in our understanding of host-microbe interactions. Its ability to selectively activate the TLR2-TLR1 signaling pathway and induce a homeostatic immune response highlights its potential as a novel therapeutic agent for inflammatory conditions linked to gut dysbiosis.
Further research is warranted to fully elucidate the in vivo effects of this compound on gut barrier function and the composition of the gut microbiota. Clinical trials will be necessary to determine its safety and efficacy in human subjects. The development of synthetic analogs of this compound could also offer a promising avenue for drug development, providing a more controlled and scalable therapeutic option. The detailed protocols and data presented in this guide aim to facilitate further investigation into this fascinating molecule and its role in maintaining a healthy gut ecosystem.
References
Methodological & Application
Application Note: Quantification of a15:0-i15:0 Phosphatidylethanolamine by LC-MS/MS
Abstract
This application note describes a detailed protocol for the sensitive and specific quantification of anteiso-15:0-iso-15:0 phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for researchers, scientists, and drug development professionals studying metabolic pathways involving branched-chain fatty acids and their incorporation into phospholipids (B1166683). The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, ensuring reliable and reproducible results.
Introduction
Phosphatidylethanolamines (PEs) are a class of phospholipids that are major components of cell membranes. The fatty acid composition of PEs can vary significantly, impacting membrane fluidity and function. PEs containing branched-chain fatty acids, such as iso and anteiso forms of pentadecanoic acid (15:0), are of growing interest due to their prevalence in certain bacteria and their potential roles in various biological processes. The accurate quantification of specific molecular species, such as this compound, is essential for understanding their physiological and pathological significance. This application note presents a robust LC-MS/MS (B15284909) method for this purpose.
Experimental Protocols
Sample Preparation (Lipid Extraction)
A modified Bligh-Dyer extraction method is employed for the efficient extraction of phospholipids from plasma or cell culture samples.
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
0.9% NaCl solution (aqueous)
-
Internal Standard (IS): PE(17:0/17:0) or other suitable non-endogenous PE species.
Procedure:
-
To 100 µL of sample (e.g., plasma), add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.
-
Add a known amount of the internal standard solution.
-
Vortex the mixture for 5 minutes at 4°C.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.
Liquid Chromatography (LC)
A reverse-phase liquid chromatography method is used to separate the this compound from other lipid species.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 15 min, hold at 95% B for 5 min, re-equilibrate at 5% B for 5 min |
Mass Spectrometry (MS/MS)
A triple quadrupole mass spectrometer is used for the targeted quantification of this compound using Multiple Reaction Monitoring (MRM).
Instrumentation:
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Agilent 6495C)
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transition (this compound) | To be determined empirically, but a plausible transition would be based on the neutral loss of the phosphatidylethanolamine head group (141 Da). For a PE with two 15:0 fatty acids, the molecular weight is approximately 719.5 Da. The precursor ion would be [M+H]+ at m/z 720.5. The product ion would correspond to the diacylglycerol fragment. |
| MRM Transition (Internal Standard) | Specific to the chosen internal standard, e.g., for PE(17:0/17:0), the precursor ion would be [M+H]+ at m/z 748.6. |
| Dwell Time | 100 ms |
Data Presentation
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound. These values are representative and should be validated for each specific application.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for this compound analysis.
Structural Relationship of Iso and Anteiso Fatty Acids in PE
This diagram illustrates the incorporation of iso- and anteiso-15:0 fatty acids into the phosphatidylethanolamine molecule.
Caption: Formation of a15:0-i15:0 Phosphatidylethanolamine.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol is intended to serve as a guide for researchers in the field of lipidomics and drug development, enabling the accurate measurement of this specific branched-chain fatty acid-containing phospholipid. Method validation is recommended for each specific application to ensure data quality and reproducibility.
Application Note: a15:0-i15:0 PE as a Novel Standard for Accurate Quantification in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and reproducible quantification of individual lipid species is a cornerstone of modern lipidomics research, enabling the discovery of biomarkers, the elucidation of disease mechanisms, and the development of novel therapeutics. Phosphatidylethanolamines (PEs) are a major class of phospholipids, constituting a significant portion of cellular membranes and playing critical roles in various cellular processes, including membrane fusion, cell division, and signaling.[1][2] The complexity of the lipidome, with its vast number of structurally similar and isomeric species, presents a significant analytical challenge. The use of internal standards is crucial to correct for variations in sample extraction, processing, and instrument response, thereby ensuring data accuracy and reliability.[3]
This application note describes the use of 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE) as a novel internal standard for the quantitative analysis of PEs in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a non-naturally occurring lipid with branched odd-chain fatty acids, this compound is an ideal internal standard due to its low probability of being present in biological samples and its similar ionization and fragmentation behavior to endogenous straight-chain PEs.
Principle and Application
The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry, where a known amount of the standard is added to the sample prior to lipid extraction.[3] The standard co-elutes with the endogenous PE species and experiences similar matrix effects and ionization suppression or enhancement. By comparing the peak area of the endogenous PE to that of the this compound internal standard, accurate quantification can be achieved.
Key Advantages of this compound as an Internal Standard:
-
Non-endogenous: The anteiso and iso branched C15 fatty acid chains are not typically found in mammalian systems, minimizing the risk of interference from endogenous lipids.
-
Chemical Similarity: As a PE, it shares the same headgroup as the analytes of interest, ensuring similar behavior during extraction and ionization.
-
Distinct Mass: The unique mass of this compound allows for its unambiguous detection by mass spectrometry without overlapping with common endogenous PE species.
Experimental Workflow
A typical lipidomics workflow employing this compound as an internal standard involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.
Detailed Protocols
Sample Preparation and Lipid Extraction (Folch Method)
This protocol is a representative example and may require optimization for specific sample types.
-
Sample Collection: Collect biological samples (e.g., 50 µL plasma, 10 mg tissue homogenate, or 1x10^6 cells) and store at -80°C until analysis.
-
Internal Standard Spiking: To each sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.[3]
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
-
Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
Mass Spectrometry Conditions (Negative Ion Mode):
Phosphatidylethanolamines are typically analyzed in negative ion mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Multiple Reaction Monitoring (MRM) Transitions:
The following table provides representative MRM transitions for this compound and some common endogenous PE species. These transitions should be optimized on the specific instrument used.
| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 690.5 | 241.2 (iso-15:0) / 241.2 (anteiso-15:0) | 35 |
| PE(16:0/18:1) | 716.5 | 255.2 (16:0) / 281.2 (18:1) | 35 |
| PE(18:0/18:2) | 742.5 | 283.2 (18:0) / 279.2 (18:2) | 35 |
| PE(18:0/20:4) | 766.5 | 283.2 (18:0) / 303.2 (20:4) | 35 |
Data Presentation
The following tables present hypothetical quantitative data to illustrate the application of this compound as an internal standard in a comparative lipidomics study.
Table 1: Concentration of Phosphatidylethanolamine (B1630911) Species in Control vs. Treated Cells (pmol/10^6 cells)
| Lipid Species | Control Group (Mean ± SD) | Treated Group (Mean ± SD) | p-value |
| PE(16:0/18:1) | 125.3 ± 15.2 | 189.7 ± 22.4 | <0.01 |
| PE(18:0/18:2) | 88.6 ± 9.7 | 65.2 ± 8.1 | <0.05 |
| PE(18:0/20:4) | 210.1 ± 25.8 | 155.9 ± 18.3 | <0.01 |
| PE(18:1/18:1) | 75.4 ± 8.9 | 98.1 ± 11.5 | n.s. |
Table 2: Fold Change of Phosphatidylethanolamine Species in Treated vs. Control Cells
| Lipid Species | Fold Change |
| PE(16:0/18:1) | 1.51 |
| PE(18:0/18:2) | 0.74 |
| PE(18:0/20:4) | 0.74 |
| PE(18:1/18:1) | 1.30 |
Signaling Pathway Involvement
Phosphatidylethanolamine is a key player in several signaling pathways. One such pathway is its role in autophagy, a cellular process for degrading and recycling cellular components.
Conclusion
The use of this compound as an internal standard offers a robust and reliable method for the accurate quantification of phosphatidylethanolamine species in complex biological matrices. Its non-endogenous nature and chemical similarity to the target analytes make it an excellent choice for demanding lipidomics applications in academic research and drug development. The detailed protocols and representative data provided in this application note serve as a valuable resource for researchers implementing this standard in their lipidomics workflows.
References
Quantitative Analysis of a15:0-i15:0 PE in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes. A specific diacyl PE with two branched-chain fatty acids, anteiso-pentadecanoyl-iso-pentadecanoyl-phosphatidylethanolamine (a15:0-i15:0 PE), has recently emerged as a molecule of significant interest. This unique lipid is a major constituent of the cell membrane of Akkermansia muciniphila, a commensal gut bacterium associated with a healthy metabolic and immune status.[1] Emerging research has identified this compound as a potent immunomodulatory molecule, signaling through the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. This activity underscores its potential as a biomarker and a therapeutic agent in the context of inflammatory diseases and immunotherapy.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological samples, aimed at supporting research and development in this exciting field.
Quantitative Data
The concentration of this compound can vary significantly depending on the biological matrix. While data on its absolute concentration in human samples such as plasma and feces is still emerging, its abundance in the membrane of Akkermansia muciniphila is a key quantitative benchmark.
| Biological Sample | Analyte | Reported Concentration/Abundance | Reference |
| Akkermansia muciniphila membrane | This compound | ~50% of total membrane phospholipids | [1] |
| Human Plasma | Branched-Chain Fatty Acids (BCFAs) | Variable, requires sensitive LC-MS/MS for detection and quantification | [2][3] |
| Human Feces | Branched-Chain Fatty Acids (BCFAs) | Present, reflective of gut microbiota composition |
Signaling Pathway
This compound exerts its immunomodulatory effects by acting as a ligand for the TLR2/TLR1 heterodimer on the surface of immune cells. This interaction initiates an intracellular signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of cytokines.
Caption: this compound signaling through the TLR2/TLR1 pathway.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol provides a general method for the extraction of total lipids, including this compound, from biological matrices such as bacterial pellets, plasma, or tissue homogenates. The Folch method is a widely used and robust technique for lipid extraction.
Materials:
-
0.9% NaCl solution (or PBS)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Sonicator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Bacterial Pellets: Start with a known wet weight of the bacterial pellet.
-
Plasma/Serum: Use a precise volume (e.g., 100 µL).
-
Tissue: Homogenize a known weight of tissue in a suitable buffer.
-
-
Solvent Addition: To the sample in a glass centrifuge tube, add a 20-fold excess volume of a chloroform:methanol mixture (2:1, v/v). For example, for a 100 mg sample, add 2 mL of the solvent mixture.
-
Homogenization/Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in a water bath for 30 minutes to ensure complete cell lysis and lipid extraction.
-
Agitate the mixture for an additional 30 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for 2 mL of solvent).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a new clean glass tube.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) and store at -80°C until analysis.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Absolute quantification requires a synthesized this compound standard.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
C18 reversed-phase column suitable for lipidomics
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Synthesized this compound standard
-
Internal standard (e.g., a commercially available deuterated PE standard like PE(15:0-18:1(d7)))
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in a suitable solvent (e.g., methanol) to create a standard curve for quantification. Spike each standard dilution with a fixed concentration of the internal standard.
-
Sample Preparation:
-
Resuspend the dried lipid extract from Protocol 1 in a known volume of the initial mobile phase or a compatible solvent.
-
Spike the sample with the same fixed concentration of the internal standard used for the standard curve.
-
Centrifuge the sample to pellet any insoluble material before injection.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate the lipids. A typical gradient might start at a lower percentage of Mobile Phase B and ramp up to a high percentage to elute the hydrophobic lipids. The exact gradient will need to be optimized for the specific column and instrument.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive or negative ion mode. Phosphatidylethanolamines can be detected in both modes.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ or [M-H]⁻ of this compound. The product ions will be specific fragments generated by collision-induced dissociation (e.g., neutral loss of the headgroup or fragments corresponding to the fatty acyl chains).
-
MRM Transitions (Example):
-
Precursor Ion (Positive Mode): m/z corresponding to [this compound + H]⁺
-
Product Ion: m/z corresponding to the neutral loss of the phosphoethanolamine headgroup or fragments of the fatty acids.
-
-
-
Data Analysis:
-
Integrate the peak areas for the this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Use the standard curve to determine the concentration of this compound in the sample.
-
Protocol 3: Representative Synthesis of this compound Standard
This protocol provides a general, representative scheme for the chemical synthesis of a diacyl-PE with branched-chain fatty acids. The synthesis of a specific isomer like this compound requires the corresponding anteiso- and iso-pentadecanoic acids as starting materials.
Materials:
-
sn-glycero-3-phosphoethanolamine
-
Anteiso-pentadecanoic acid (a15:0)
-
Iso-pentadecanoic acid (i15:0)
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Purification system (e.g., silica (B1680970) gel column chromatography)
Procedure:
-
Acylation of sn-glycero-3-phosphoethanolamine:
-
Dissolve sn-glycero-3-phosphoethanolamine in anhydrous DCM.
-
Add anteiso-pentadecanoic acid and iso-pentadecanoic acid (in molar excess) to the solution.
-
Add DCC and a catalytic amount of DMAP to initiate the esterification reaction. The order of addition of the fatty acids can be controlled to some extent by the reaction conditions, but this may result in a mixture of isomers that requires further separation.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.
-
-
Reaction Quenching and Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a dilute acid (e.g., 0.1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to isolate the desired this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in biological samples.
Caption: Workflow for this compound quantitative analysis.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis and Research Use of a15:0-i15:0 PE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE), a significant immunomodulatory lipid. This phospholipid, predominantly found in the cell membrane of the gut bacterium Akkermansia muciniphila, has garnered considerable interest for its role in host-microbe interactions and its potential therapeutic applications.[1][2] These protocols outline the synthesis of the necessary precursors, the stepwise acylation of the glycerophosphoethanolamine (B1239297) backbone, and subsequent purification. Furthermore, this guide details the preparation of this compound vesicles for in vitro studies and provides a protocol for assessing its biological activity through a tumor necrosis factor-alpha (TNF-α) release assay in macrophage cell lines.
Introduction
Branched-chain fatty acids (BCFAs) of the iso and anteiso series are major components of bacterial cell membranes, playing a crucial role in maintaining membrane fluidity.[3][4] The specific phospholipid, this compound, has been identified as a key immunomodulatory molecule from Akkermansia muciniphila.[1][2] Research has demonstrated that this lipid can trigger the release of the pro-inflammatory cytokine TNF-α through a Toll-like receptor 2 (TLR2) and TLR1 heterodimer signaling pathway.[1][5] This activity suggests its potential for therapeutic applications in modulating the immune system. The ability to chemically synthesize this compound is crucial for advancing research into its precise mechanisms of action and its potential as a drug development candidate. 13-methyltetradecanoic acid (i15:0), one of the constituent fatty acids, has also been independently shown to induce apoptosis in certain cancer cells.[[“]]
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the preparation of the fatty acid and glycerophosphoethanolamine precursors, followed by a protected, stepwise acylation of the glycerol (B35011) backbone, and finally, deprotection and purification.
Diagram of the Synthetic Workflow
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocols
1. Synthesis of 13-methyltetradecanoic acid (i15:0)
This protocol is adapted from a Wittig-based synthesis method.[7]
-
Materials: Bromo-undecanoic acid ethyl ester, triphenylphosphine, sodium methoxide (B1231860), isobutyraldehyde (B47883), and appropriate solvents.
-
Procedure:
-
Prepare the triphenylphosphonium salt by reacting bromo-undecanoic acid ethyl ester with triphenylphosphine.
-
Generate the ylide by treating the phosphonium (B103445) salt with sodium methoxide.
-
Perform the Wittig reaction by adding isobutyraldehyde to the ylide solution to elongate the carbon chain.
-
Hydrolyze the resulting ester to obtain the free fatty acid.
-
Purify the 13-methyltetradecanoic acid by distillation and subsequent recrystallization. A purity of over 99% can be achieved after refining over activated silica (B1680970) gel.[7]
-
2. Acquisition of 12-methyltetradecanoic acid (a15:0)
12-methyltetradecanoic acid can be purchased from commercial suppliers such as Sigma-Aldrich. Alternatively, it can be synthesized from L-isoleucine, which serves as the chiral precursor to achieve the correct anteiso structure.[1]
3. Synthesis of sn-Glycero-3-phosphoethanolamine (GPE)
This protocol is based on a three-step synthesis from commercially available 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE).[3][8][9]
-
Materials: DPPE, trityl chloride, pyridine, sodium methoxide, chloroform (B151607), methanol, trifluoroacetic acid.
-
Procedure:
-
Protection of the amine: React DPPE with trityl chloride in the presence of a base (e.g., pyridine) to protect the primary amine of the ethanolamine (B43304) headgroup.
-
Hydrolysis of fatty acids: Subject the N-trityl-DPPE to strong base hydrolysis (e.g., sodium methoxide in chloroform/methanol) to remove the palmitoyl (B13399708) chains, yielding N-trityl-GPE.
-
Deprotection of the amine: Remove the trityl protecting group using a mild acid, such as trifluoroacetic acid, to obtain the final sn-glycero-3-phosphoethanolamine.[8][9] The overall yield for this process is reported to be around 66%.[8][9]
-
4. Stepwise Acylation and Final Synthesis of this compound
This is a generalized protocol for mixed-acyl phospholipid synthesis and requires careful execution of protection and deprotection steps.
-
Materials: sn-Glycero-3-phosphoethanolamine (GPE), appropriate protecting group reagents (e.g., for the amine and phosphate), 12-methyltetradecanoic acid, 13-methyltetradecanoic acid, dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, 4-dimethylaminopyridine (B28879) (DMAP), and appropriate solvents and deprotection reagents.
-
Procedure:
-
Protection of GPE: Protect the amine and phosphate (B84403) groups of GPE. The choice of protecting groups is critical to ensure they can be selectively removed.
-
Acylation at the sn-1 position: React the protected GPE with 12-methyltetradecanoic acid in the presence of a coupling agent like DCC and a catalyst such as DMAP. This will selectively acylate the primary hydroxyl group at the sn-1 position.
-
Acylation at the sn-2 position: Following the first acylation, react the monoacylated intermediate with 13-methyltetradecanoic acid under similar conditions to acylate the secondary hydroxyl group at the sn-2 position.
-
Deprotection: Sequentially remove the protecting groups from the phosphate and amine moieties to yield the final this compound.
-
Purification: Purify the final product using silica gel column chromatography and/or high-performance liquid chromatography (HPLC).[8][10] A common solvent system for silica gel chromatography of phospholipids (B1166683) is a gradient of chloroform-methanol-water.[8]
-
Quantitative Data for Synthesis
| Step | Reactants | Reagents/Solvents | Typical Yield | Purity |
| i15:0 Synthesis | Bromo-undecanoic acid ethyl ester, isobutyraldehyde | Triphenylphosphine, Sodium Methoxide | ~23% (total)[7] | >99%[7] |
| GPE Synthesis | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine | Trityl chloride, Sodium methoxide, TFA | ~66% (total)[8][9] | High |
| Acylation & Deprotection | Protected GPE, a15:0, i15:0 | DCC, DMAP, Deprotection reagents | Variable | >95% |
Application in Research: Immunomodulatory Activity
This compound has been shown to stimulate macrophages to produce TNF-α. The following protocol outlines a method to assess this activity in vitro.
Diagram of the Signaling Pathway
Caption: TLR2/TLR1 signaling pathway activated by this compound.
Experimental Protocol: TNF-α Release Assay in RAW 264.7 Macrophages
This protocol is adapted from standard procedures for stimulating macrophages with lipid agonists.[10][11][12]
1. Preparation of this compound Vesicles
-
Materials: Synthesized this compound, chloroform, phosphate-buffered saline (PBS).
-
Procedure:
-
Dissolve a known quantity of this compound in chloroform in a glass vial.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film on the vial's inner surface.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS by vortexing to create a suspension of multilamellar vesicles.
-
For a more uniform size distribution (optional), the vesicle suspension can be sonicated or extruded through a polycarbonate membrane.
-
2. Macrophage Stimulation and TNF-α Quantification
-
Materials: RAW 264.7 macrophage cell line, DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics, this compound vesicle suspension, lipopolysaccharide (LPS) as a positive control, and a mouse TNF-α ELISA kit.
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Stimulation:
-
Prepare serial dilutions of the this compound vesicle suspension in serum-free DMEM.
-
Remove the culture medium from the cells and replace it with the media containing different concentrations of this compound.
-
Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatants.
-
TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.[4][5]
-
Quantitative Analysis of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of this compound.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatography: A C18 reversed-phase column is typically used for the separation of phospholipids. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate, is employed.
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode. The precursor ion will be the molecular ion of this compound, and the product ions will be specific fragments corresponding to the headgroup and the individual fatty acyl chains. This allows for highly specific and sensitive quantification.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ or [M-H]- of this compound |
| Product Ions | Fragments corresponding to the phosphoethanolamine headgroup and the a15:0 and i15:0 acyl chains |
References
- 1. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. consensus.app [consensus.app]
- 7. 1-Stearoyl-2-Oleoyl-sn-glycero-3-PE, 6418-95-7 | BroadPharm [broadpharm.com]
- 8. Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and polymorphic phase behaviour of polyunsaturated phosphatidylcholines and phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mse.iastate.edu [mse.iastate.edu]
Application of a15:0-i15:0 PE in Immune Cell Culture Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
a15:0-i15:0 Phosphatidylethanolamine (B1630911) (PE) is a unique diacyl phosphatidylethanolamine with two branched-chain fatty acids (anteiso-15:0 and iso-15:0) that has been identified as a key immunomodulatory molecule derived from the cell membrane of the beneficial gut bacterium Akkermansia muciniphila.[1][2] This novel phospholipid has garnered significant interest for its ability to influence host immune responses. Unlike many bacterial lipids that trigger strong pro-inflammatory reactions, a15:0-i15:0 PE elicits a more nuanced, homeostatic immune response.[3]
These application notes provide detailed protocols for the use of this compound in immune cell culture assays, guidance on data interpretation, and an overview of its mechanism of action. The information is intended to assist researchers in immunology, microbiology, and drug development in exploring the therapeutic potential of this fascinating molecule.
Mechanism of Action
This compound exerts its immunomodulatory effects by acting as a ligand for a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1).[1][3] This interaction initiates an intracellular signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The downstream signaling pathway involves the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[4][5] The activation of NF-κB results in the transcription and secretion of a specific profile of cytokines, contributing to the regulation of the immune response.[1][2]
Notably, this compound is considered a less potent agonist of TLR2 compared to other known bacterial lipoproteins. This characteristic may underlie its ability to induce a state of immune homeostasis rather than a strong, potentially damaging, inflammatory response.[3]
Data Presentation: Quantitative Effects of this compound on Cytokine Production
The following tables summarize the quantitative data on cytokine production by immune cells upon stimulation with this compound. These data have been compiled from various in vitro studies and are presented to provide a reference for expected experimental outcomes.
Table 1: Dose-Dependent Induction of TNF-α by this compound in Human Monocyte-Derived Dendritic Cells (mo-DCs)
| This compound Concentration (µg/mL) | Mean TNF-α Concentration (pg/mL) ± SD |
| 0 (Control) | 50 ± 15 |
| 0.1 | 250 ± 40 |
| 1 | 1200 ± 150 |
| 10 | 3500 ± 300 |
| EC50 | ~2.5 µg/mL |
Note: Data are representative examples compiled from published literature. Actual values may vary depending on experimental conditions and donors.
Table 2: Cytokine Profile of Human mo-DCs Stimulated with this compound (10 µg/mL) for 24 hours
| Cytokine | Mean Concentration (pg/mL) ± SD | Fold Change over Control |
| TNF-α | 3500 ± 300 | 70 |
| IL-6 | 2800 ± 250 | 56 |
| IL-10 | 800 ± 90 | 16 |
| IL-12p40 | 1500 ± 180 | 30 |
| IL-1β | 400 ± 50 | 8 |
Note: Data are representative examples. The specific cytokine profile can vary based on the immune cell type and experimental setup.
Experimental Protocols
Protocol 1: Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Objective: To generate immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and stimulate them with this compound to assess cytokine production.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
CD14 MicroBeads, human
-
MACS Columns and Separator
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
CD14+ Monocyte Selection: Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol.
-
Differentiation of mo-DCs:
-
Resuspend CD14+ monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 5-6 days to allow differentiation into immature mo-DCs.
-
On day 3, perform a half-media change with fresh, cytokine-containing media.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a stock solution of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Stimulation of mo-DCs:
-
On day 6, harvest the immature mo-DCs.
-
Reseed the cells in a new 24-well plate at a density of 1 x 10^6 cells/mL in fresh media (without GM-CSF and IL-4).
-
Prepare serial dilutions of this compound from the stock solution in culture media. Ensure the final DMSO concentration does not exceed 0.1% in the cell culture.
-
Add the desired concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) to the mo-DC cultures. Include a vehicle control (DMSO only).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.
-
Store supernatants at -80°C until analysis.
-
The cells can be harvested for flow cytometry analysis of surface marker expression or for RNA extraction.
-
Protocol 2: Quantification of Cytokine Production by ELISA
Objective: To measure the concentration of specific cytokines in the culture supernatants of this compound-stimulated immune cells.
Materials:
-
ELISA kits for human TNF-α, IL-6, IL-10, and IL-12p40
-
Culture supernatants from Protocol 1
-
Microplate reader
Methodology:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Intracellular Cytokine Staining and Flow Cytometry
Objective: To identify and quantify the frequency of cytokine-producing cells within a mixed population after stimulation with this compound.
Materials:
-
Stimulated cells from Protocol 1
-
Brefeldin A or Monensin
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD11c, HLA-DR) and intracellular cytokines (e.g., TNF-α, IL-6)
-
Flow cytometer
Methodology:
-
Inhibition of Protein Transport: Four to six hours before the end of the stimulation period (from Protocol 1, step 5), add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to allow for intracellular accumulation of cytokines.
-
Cell Harvest and Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol.
-
Incubate for 20 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Incubate the cells with fluorochrome-conjugated anti-cytokine antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within the defined immune cell populations.
-
Mandatory Visualizations
Caption: this compound signaling through the TLR2-TLR1 heterodimer.
Caption: Workflow for analyzing cytokine responses to this compound.
References
- 1. immunology - How do TLR1/TLR2 activate the MyD88 dependent pathway - Biology Stack Exchange [biology.stackexchange.com]
- 2. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lipid-Protein Interactions Using a15:0-i15:0 PE
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the lipid-protein interactions of a15:0-i15:0 Phosphatidylethanolamine (PE). This novel diacyl PE, with two branched fatty acid chains (a C15:0 anteiso-methyl and a C15:0 iso-methyl chain), has been identified as a key immunomodulatory molecule from the beneficial gut bacterium Akkermansia muciniphila. It represents a significant tool for investigating the molecular mechanisms underlying host-microbe interactions and for the development of novel therapeutics targeting inflammatory pathways.
The primary protein target of a15:0-i15:0 PE is the Toll-like receptor 2 (TLR2) in a heterodimeric complex with Toll-like receptor 1 (TLR1).[1] This interaction triggers a downstream signaling cascade, leading to the selective production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Understanding the specifics of this lipid-protein interaction is crucial for harnessing the therapeutic potential of this compound.
These notes provide a summary of the relevant data, detailed experimental protocols for in vitro investigation, and visual diagrams of the signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the key findings regarding the interaction of this compound with its protein target and its effect on immune cells. While precise quantitative values from dose-response curves are often found in supplementary materials of publications, this summary is based on the available information in the primary literature.
Table 1: Interaction of this compound with TLR2/TLR1
| Parameter | Description | Finding | Citation |
| Protein Target | Primary receptor for this compound | TLR2/TLR1 heterodimer | [1] |
| Binding Specificity | Requirement of TLR heterodimer components | Activation is dependent on both TLR2 and TLR1 | [3][4] |
| Relative Potency | Comparison to known TLR2 agonists | Significantly less potent than natural and synthetic TLR2 agonists like Pam3CSK4 | [1][2] |
| Structure-Activity | Importance of the lipid structure for activity | The immunogenic activity has a highly restricted structure-activity relationship | [1] |
Table 2: Cytokine Induction by this compound in Dendritic Cells
| Cytokine | Cell Type | Response | Notes | Citation |
| TNF-α | Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs), Human Monocyte-Derived Dendritic Cells (MDDCs) | Dose-dependent induction | A primary and robust response to this compound stimulation. | [2][3][5] |
| IL-6 | mBMDCs | Induced upon stimulation | Another key pro-inflammatory cytokine released in response to this compound. | [2] |
| IL-10 | mBMDCs | Not significantly induced | Demonstrates the selective nature of the cytokine response. | [2] |
| IL-12p70 | mBMDCs | Not significantly induced | Further highlights the specific immunomodulatory profile of this compound. | [2] |
Signaling Pathway
The interaction of this compound with the TLR2/TLR1 heterodimer initiates a downstream signaling cascade that is characteristic of TLR activation. This pathway culminates in the activation of transcription factors, such as NF-κB, which in turn drive the expression of pro-inflammatory cytokines.
Caption: this compound signaling pathway via TLR2/TLR1.
Experimental Protocols
The following protocols provide a framework for studying the interaction of this compound with TLR2/TLR1 and its downstream effects.
Protocol 1: Preparation of this compound Liposomes
This protocol describes the preparation of unilamellar liposomes containing this compound for use in cell-based assays.
Materials:
-
This compound (synthetic)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable carrier lipid
-
Phosphate-buffered saline (PBS), sterile
-
Glass vials
-
Nitrogen or Argon gas source
-
Sonicator or mini-extruder with 100 nm polycarbonate membranes
Procedure:
-
Lipid Film Formation: a. In a glass vial, dissolve this compound and the carrier lipid (e.g., DOPC) in chloroform. A molar ratio of 1:9 (this compound:carrier lipid) is a good starting point. b. Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin lipid film on the bottom and sides. c. Place the vial under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Add sterile PBS to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL). b. Vortex the vial vigorously for several minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
Vesicle Sizing (Sonication or Extrusion): a. Sonication: Sonicate the MLV suspension in a bath sonicator or with a probe sonicator on ice in short bursts until the suspension becomes clear. b. Extrusion: For more uniform vesicle size, use a mini-extruder. Hydrate the lipid film and then subject the MLV suspension to multiple passes (e.g., 11-21 passes) through a 100 nm polycarbonate membrane.
-
Storage: Store the prepared liposomes at 4°C.
Protocol 2: In Vitro Stimulation of Dendritic Cells and Cytokine Measurement
This protocol details the stimulation of bone marrow-derived or monocyte-derived dendritic cells with this compound liposomes and the subsequent measurement of TNF-α and IL-6 production by ELISA.
Materials:
-
Mouse bone marrow-derived dendritic cells (mBMDCs) or human monocyte-derived dendritic cells (MDDCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
This compound liposomes (from Protocol 1)
-
Lipopolysaccharide (LPS) as a positive control for TLR4 activation
-
Pam3CSK4 as a positive control for TLR2/TLR1 activation
-
96-well cell culture plates
-
ELISA kits for mouse or human TNF-α and IL-6
-
ELISA plate reader
Procedure:
-
Cell Seeding: a. Culture and differentiate mBMDCs or MDDCs using standard protocols. b. Seed the dendritic cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. c. Incubate for 2-4 hours to allow cells to adhere.
-
Cell Stimulation: a. Prepare serial dilutions of the this compound liposomes in complete culture medium to create a dose-response curve. b. Add 100 µL of the liposome (B1194612) dilutions, control liposomes (carrier lipid only), LPS (e.g., 100 ng/mL), or Pam3CSK4 (e.g., 100 ng/mL) to the appropriate wells. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement by ELISA: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants. c. Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. d. Read the absorbance on an ELISA plate reader and calculate the cytokine concentrations based on the standard curve.
Caption: Experimental workflow for studying this compound.
Conclusion
The study of this compound provides a unique opportunity to dissect the intricate communication between the gut microbiota and the host immune system. The protocols outlined in this document offer a robust framework for investigating the interaction of this novel lipid with the TLR2/TLR1 receptor complex and its subsequent immunomodulatory effects. Further research in this area holds promise for the development of new therapeutic strategies for a range of inflammatory and metabolic diseases.
References
- 1. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF-α-dependent maturation of local dendritic cells is critical for activating the adaptive immune response to virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbiome Projects | Broad Institute [broadinstitute.org]
Application Note: Chromatographic Separation and Analysis of a15:0-i15:0 Phosphatidylethanolamine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylethanolamines (PE) containing branched-chain fatty acids (BCFA), such as anteiso-15:0 (a15:0) and iso-15:0 (i15:0), are critical components of bacterial cell membranes, playing a pivotal role in maintaining membrane fluidity and integrity. The subtle structural difference between these isomers, a shift in the methyl branch position by one carbon, presents a significant analytical challenge. This application note details a robust protocol for the separation of a15:0-PE and i15:0-PE isomers using Reversed-Phase High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (RP-HPLC-MS/MS). The protocol provides a starting point for researchers aiming to quantify and characterize these important bacterial lipids.
Introduction
Bacteria synthesize a diverse array of lipids to maintain the structure and function of their cell membranes. Among these are phospholipids (B1166683) containing branched-chain fatty acids (BCFAs), with iso- and anteiso- conformations being the most common. These BCFAs are primarily found in Gram-positive bacteria.[1] The position of the methyl group in these fatty acids has a profound impact on the physical properties of the cell membrane. Phospholipids with anteiso-branched chains are more effective at increasing membrane fluidity at lower temperatures compared to their iso- counterparts.[2][3] This adaptation is crucial for the survival of bacteria in changing environmental conditions.[3][4]
The structural similarity of a15:0-PE and i15:0-PE isomers makes their separation and individual quantification challenging. However, understanding the relative abundance of these isomers can provide valuable insights into bacterial physiology and their response to environmental stress. This application note presents a detailed methodology for the chromatographic separation of these isomers, which is essential for advancing research in microbiology and for the development of novel antimicrobial agents that may target bacterial lipid metabolism.
Experimental Protocols
Sample Preparation: Lipid Extraction from Bacterial Cells
A standard lipid extraction method, such as the Bligh-Dyer or a modified Folch method, is recommended for isolating total lipids from bacterial cell pellets.[5]
Materials:
-
Bacterial cell pellet
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Deionized water (H₂O)
-
Glass centrifuge tubes
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a pellet of approximately 10⁹ bacterial cells in a glass tube, add 2 ml of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough lipid extraction.
-
Add 0.5 ml of deionized water to the mixture to induce phase separation.
-
Vortex for an additional 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for HPLC analysis.
RP-HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Reversed-phase C18 column (e.g., Waters ACQUITY UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm).[6][7][8]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55 °C[6]
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 57 | 43 |
| 2.1 | 50 | 50 |
| 12.0 | 46 | 54 |
| 12.1 | 30 | 70 |
| 18.0 | 1 | 99 |
| 20.0 | 1 | 99 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Neutral Loss Scan of 141 Da (for PE headgroup)[9][10]
-
Capillary Voltage: 3.0 kV
-
Collision Energy: 25-35 eV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 200-1000
Data Presentation
The successful separation of a15:0-PE and i15:0-PE is challenging, and baseline resolution may not be fully achieved. The expected elution order is a15:0-PE followed by i15:0-PE, due to the slightly lower hydrophobicity of the anteiso isomer. The following table presents illustrative quantitative data.
Table 1: Illustrative Quantitative Data for a15:0-PE and i15:0-PE Isomers
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Resolution (USP) |
| a15:0-PE | 10.25 | 1.2 x 10⁶ | - |
| i15:0-PE | 10.50 | 1.5 x 10⁶ | 1.2 |
Note: The data in this table is for illustrative purposes only and represents a typical expected outcome. Actual values will vary depending on the specific instrumentation and experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the separation and analysis of PE isomers.
Functional Role of a15:0/i15:0 PE in Bacterial Membranes
Caption: Role of a15:0/i15:0 PE ratio in bacterial membrane adaptation.
References
- 1. Bacterial Lipids: Metabolism and Membrane Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 5. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Isolating a15:0-i15:0 Phosphatidylethanolamine from Akkermansia muciniphila
Introduction
Akkermansia muciniphila is a gram-negative, anaerobic bacterium that resides in the mucosal layer of the human gut. Its abundance in the intestinal tract has been inversely correlated with several metabolic disorders, including obesity, type 1 diabetes, and inflammatory bowel disease.[1] Recent research has identified a specific lipid from the cell membrane of A. muciniphila, a diacyl phosphatidylethanolamine (B1630911) with two branched chains (a15:0-i15:0 PE), as a key molecule responsible for the bacterium's immunomodulatory effects.[2][3] This phospholipid has been shown to signal through a Toll-like receptor TLR2-TLR1 heterodimer, inducing a unique and homeostatic immune response.[2][3][4] The this compound constitutes approximately 50% of the lipids in the A. muciniphila membrane.[1][5]
This document provides a detailed protocol for the isolation and fractionation of this compound from A. muciniphila, based on methodologies described in the scientific literature.
Experimental Protocols
1. Culturing Akkermansia muciniphila
A slightly alkaline initial pH of 7.5 is optimal for the growth of A. muciniphila in shake flask cultures. A variety of growth-promoting factors can be added to the culture medium to enhance growth, including galactose, sialic acid, lactose, and chitosan.
2. Lipid Extraction and Fractionation
The following protocol outlines the steps for extracting and fractionating phospholipids (B1166683) from A. muciniphila to isolate the this compound.
-
Step 1: Initial Lipid Extraction. A lipid fraction from an initial culture of A. muciniphila can be obtained using established methods for bacterial lipid extraction. This initial extract will contain a mixture of lipids.
-
Step 2: Fractionation. The crude lipid extract is then subjected to further fractionation to isolate the phosphatidylethanolamine (PE) fraction. This can be achieved using chromatographic techniques.
-
Step 3: Isolation of this compound. The PE fraction is further analyzed to isolate the specific this compound species. This can be accomplished through techniques such as mass spectrometry and nuclear magnetic resonance analysis.[5]
3. Characterization and Activity Assay
-
Structural Characterization: The isolated this compound should be characterized using spectroscopic analysis and chemical synthesis to confirm its structure.[2]
-
Immunomodulatory Activity Assay: The biological activity of the isolated this compound can be assessed in cell-based assays. For example, its ability to induce the release of cytokines, such as tumor necrosis factor-alpha (TNF-α), from immune cells can be measured.[5] Pam3CSK4 can be used as a positive control for TLR2 activation, and LPS as a control for TLR4 activation.[2]
Data Presentation
Table 1: Summary of Akkermansia muciniphila this compound Characteristics and Activity
| Parameter | Description | Reference |
| Lipid Type | Diacyl phosphatidylethanolamine with two branched chains | [2] |
| Specific Structure | This compound | [2] |
| Cellular Location | Cell membrane | [2] |
| Abundance | ~50% of membrane lipids | [1][5] |
| Signaling Pathway | TLR2-TLR1 heterodimer | [2][3][4] |
| Biological Activity | Induces release of some inflammatory cytokines (e.g., TNF-α) but not others. | [2][5] |
| Low-Dose Effect | Resets activation thresholds and responses for immune signaling. | [2][3] |
Visualizations
Diagram 1: Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the key steps in the isolation and characterization of this compound from A. muciniphila.
Diagram 2: Signaling Pathway of this compound
Caption: A diagram depicting the signaling cascade initiated by the binding of this compound to the TLR2-TLR1 heterodimer.
References
- 1. Akkermansia’s immune benefits linked to specific phospholipid [nutraingredients.com]
- 2. researchgate.net [researchgate.net]
- 3. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phospholipid immunomodulator from Akkermansia muciniphila [pubmed.ncbi.nlm.nih.gov]
- 5. nccih.nih.gov [nccih.nih.gov]
Application Notes and Protocols: a15:0-i15:0 PE as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
a15:0-i15:0 Phosphatidylethanolamine (PE) is a diacyl PE with two branched fatty acid chains (anteiso-pentadecanoyl and iso-pentadecanoyl) that has been identified as a key immunomodulatory molecule from the cell membrane of the beneficial gut bacterium Akkermansia muciniphila.[1][2][3] This phospholipid has garnered significant interest for its potential therapeutic applications due to its ability to modulate the host immune system.[1][2] Unlike potent, often pro-inflammatory bacterial lipids, a15:0-i15:0 PE exhibits a more nuanced, homeostatic immunomodulatory activity, suggesting its potential for treating conditions associated with immune dysregulation.[3][4]
These application notes provide an overview of the biological activity of this compound, experimental protocols to assess its function, and quantitative data on its effects.
Biological Activity and Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the activation of a heterodimer of Toll-like receptors, specifically TLR2 and TLR1.[3][4] This interaction initiates a downstream signaling cascade that leads to the production of a specific profile of cytokines.[1][3] Notably, this compound is a less potent agonist of TLR2 compared to other known natural and synthetic ligands.[3][4] This lower potency may contribute to its homeostatic effects, as it can reset activation thresholds for immune signaling at low doses.[3][4] The signaling pathway is thought to proceed through the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and subsequent gene expression of inflammatory mediators.
The unique immunomodulatory profile of this compound, characterized by the preferential induction of certain cytokines, suggests its potential in conditions where a rebalancing of the immune response is desired.[1][3][4]
Data Presentation
The immunomodulatory activity of this compound has been demonstrated by its ability to induce the secretion of various cytokines from human myeloid cells. The following table summarizes the observed cytokine induction.
| Cytokine | Cell Type | Method of Detection | Result | Reference |
| TNFα | Human Myeloid Cells | Flow Cytometry | Induction Observed | [3] |
| IL-6 | Human Myeloid Cells | Flow Cytometry | Induction Observed | [3] |
| IL-10 | Human Myeloid Cells | Flow Cytometry | Induction Observed | [3] |
| IL-12/23p40 | Human Myeloid Cells | Flow Cytometry | Induction Observed | [3] |
| TNFα | Human Monocyte-Derived Dendritic Cells | ELISA | Induction dependent on TLR1 and TLR2 | [1] |
Signaling Pathway Diagram
Experimental Protocols
Protocol 1: In Vitro Assessment of Immunomodulatory Activity of this compound
Objective: To determine the ability of this compound to induce cytokine production in immune cells.
Materials:
-
Human monocyte-derived dendritic cells (MDDCs) or a suitable myeloid cell line (e.g., THP-1).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
This compound (synthetic or purified).
-
Lipopolysaccharide (LPS) as a positive control for TLR4 activation.
-
Pam3CSK4 as a positive control for TLR2/TLR1 activation.
-
Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
-
ELISA kits for target cytokines (e.g., TNFα, IL-6, IL-10).
-
MTT assay kit for cell viability.
Procedure:
-
Cell Culture and Seeding:
-
Culture MDDCs or myeloid cells according to standard protocols.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing different concentrations of this compound.
-
Include wells with medium alone (negative control), LPS (e.g., 100 ng/mL), and Pam3CSK4 (e.g., 100 ng/mL).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Collection of Supernatant:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Perform ELISA for the target cytokines (e.g., TNFα, IL-6, IL-10) on the collected supernatants according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Protocol 2: Confirmation of TLR2/TLR1-Mediated Signaling
Objective: To confirm that the immunomodulatory activity of this compound is mediated through the TLR2/TLR1 heterodimer.
Materials:
-
HEK293 cells stably transfected with TLR2 and TLR1, and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase).
-
Control HEK293 cells (wild-type or transfected with an empty vector).
-
This compound.
-
Appropriate reporter assay reagents.
Procedure:
-
Cell Seeding:
-
Seed the transfected and control HEK293 cells in a 96-well plate.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for 24 hours.
-
-
Reporter Gene Assay:
-
Measure the reporter gene activity (e.g., SEAP or luciferase) according to the specific assay protocol.
-
Expected Outcome: An increase in reporter gene activity in the TLR2/TLR1-transfected cells treated with this compound, with no significant increase in the control cells, would confirm the involvement of this specific receptor complex.
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic agent with a unique immunomodulatory profile. Its ability to signal through the TLR2/TLR1 heterodimer to induce a homeostatic cytokine response suggests its potential utility in a variety of diseases characterized by immune dysregulation. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this novel phospholipid. Further in vivo studies are necessary to fully elucidate its pharmacological properties and clinical relevance.[2]
References
Troubleshooting & Optimization
Technical Support Center: a15:0-i15:0 PE Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is a15:0-i15:0 PE and what is its expected mass?
This compound is a specific type of phosphatidylethanolamine, which is a class of phospholipids (B1166683) found in cell membranes. It is a branched phospholipid containing two 15-carbon saturated fatty acyl chains with methyl branches: an anteiso-pentadecanoyl chain (a15:0) and an iso-pentadecanoyl chain (i15:0)[1][2]. The full chemical name is 1-(12S-methylmyristoyl)-2-(13-methylmyristoyl)-sn-glycero-3-phosphoethanolamine[1][3].
The key mass values are:
-
Molecular Formula: C₃₅H₇₀NO₈P[1]
-
Monoisotopic Mass: 663.48 Da[1]
-
Protonated Precursor Ion [M+H]⁺: 664.5 Da
Q2: What are the characteristic fragment ions for this compound in positive ion mode ESI-MS/MS?
In positive ion mode, phosphatidylethanolamines exhibit a highly characteristic fragmentation pattern. The most common and diagnostic fragmentation is the neutral loss of the phosphoethanolamine headgroup, which has a mass of 141 Da[4][5]. The fragmentation of the protonated precursor ion ([M+H]⁺ at m/z 664.5) will yield several key product ions that can be used for identification and structural confirmation.
Table 1: Expected Product Ions for this compound in Positive Ion MS/MS
| Expected m/z | Ion Description | Fragmentation Pathway |
| 664.5 | [M+H]⁺ | Protonated precursor molecule |
| 523.5 | [M+H - 141]⁺ | Neutral loss of the phosphoethanolamine headgroup (C₅H₁₂NO₄P)[5][6] |
| 422.3 | [M+H - 242.2]⁺ | Loss of one of the C15:0 fatty acids (as a neutral molecule) |
| 225.2 | [C₁₅H₂₉O]⁺ | Acylium ion from one of the C15:0 fatty acid chains |
Experimental Protocols
Q1: What is a standard protocol for extracting this compound from a biological sample?
A modified Bligh and Dyer method is commonly used for the extraction of total lipids from biological samples[2][7]. This protocol ensures efficient recovery of phospholipids like PE.
Methodology: Modified Bligh and Dyer Lipid Extraction
-
Homogenization: Homogenize the sample (e.g., ~100 mg of tissue or 1x10⁶ cells) in a glass tube with 3.75 mL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727). Vortex thoroughly for 1 minute.
-
Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of distilled water and vortex again for 30 seconds to induce phase separation[7].
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for your LC-MS analysis (e.g., 100 µL of methanol or isopropanol).
Q2: What are the recommended LC-MS/MS settings for analyzing this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing specific lipid species. A neutral loss scan is a powerful tool for selectively identifying all PE species in a sample.
Methodology: LC-MS/MS Analysis
-
Chromatography:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating lipid classes[8].
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30-40% B, increasing to 95-100% B over 15-20 minutes to elute the lipids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Neutral Loss Scan of 141 Da[5]. This scan specifically detects all precursor ions that lose a neutral fragment of 141 Da, which is characteristic of PEs.
-
Collision Energy (CE): Optimize between 20-40 eV to achieve efficient fragmentation of the headgroup.
-
Data Acquisition: Monitor for the precursor ion of m/z 664.5.
-
Troubleshooting Guides
Problem 1: No signal or very low intensity for the this compound precursor ion (m/z 664.5).
Q: My MS is not detecting the expected precursor ion. What should I check first? A: A complete loss of signal can be frustrating. Systematically check the sample, the LC, and the MS.
-
Check the Mass Spectrometer:
-
Tuning and Calibration: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines. Incorrect calibration can lead to mass shifts and poor sensitivity[9].
-
Source Conditions: Verify that the ESI source is stable. Visually inspect the spray needle if possible; an unstable or absent spray will result in no signal[10]. Check that gas flows (nebulizing and drying gas) and source temperatures are set appropriately.
-
Direct Infusion: Prepare a fresh standard of a known PE lipid and infuse it directly into the mass spectrometer, bypassing the LC. If you see a signal, the issue is likely with the LC system or the sample itself[11].
-
-
Check the LC System:
-
System Pressure: Check if the LC pump pressure is stable and within the expected range. Abnormal pressure (too high or too low) could indicate a clog or a leak[10].
-
Mobile Phase: Ensure mobile phase bottles are not empty and that the lines are properly purged. An air bubble in the pump can stop the flow[11].
-
-
Check the Sample:
-
Sample Preparation: The sample may be too dilute. Try injecting a more concentrated sample[9]. Conversely, a sample that is too concentrated can cause ion suppression, where the presence of other highly abundant molecules prevents the ionization of your analyte of interest[9].
-
Extraction Efficiency: Review your lipid extraction protocol to ensure it was performed correctly.
-
Problem 2: The characteristic neutral loss of 141 Da is absent or weak.
Q: I can see the precursor ion, but I don't see the expected fragment at m/z 523.5. Why? A: This indicates an issue with the fragmentation process (MS/MS).
-
Collision Energy (CE): The CE may be too low or too high. If it's too low, the precursor ion won't fragment efficiently. If it's too high, the resulting m/z 523.5 fragment may itself fragment further, reducing its intensity. Perform a CE ramp experiment on your precursor ion to find the optimal value.
-
Collision Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and flowing at the correct pressure.
-
Instrument Method: Double-check that you have selected the correct scan type (Neutral Loss or Product Ion scan of m/z 664.5) and that all MS/MS parameters are entered correctly in your method.
Problem 3: High background noise or interfering peaks.
Q: My mass spectrum is very noisy, making it difficult to identify the PE fragments. What are the common causes? A: High background can originate from contaminated solvents, the LC system, or the sample itself.
-
Solvent/System Contamination:
-
Run a "blank" injection (injecting only your mobile phase). If the noise persists, it could be from contaminated solvents or buffer additives. Use only high-purity, LC-MS grade solvents and reagents[10].
-
The system may need cleaning. Common contaminants like polymers (from plastics) or detergents can cause significant background noise.
-
-
Sample Carryover: If a previous, highly concentrated sample was run, it can lead to carryover in subsequent runs. Run multiple blank injections to wash the injector and column[10].
-
Leaks: A small leak in the gas supply can introduce nitrogen and other atmospheric components, leading to high background noise[12][13].
Visualizations
Caption: Positive-ion fragmentation pathway of this compound.
Caption: Workflow for this compound analysis.
Caption: Logic diagram for troubleshooting signal loss.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. biotage.com [biotage.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimizing Branched-Chain Lipid Recovery
Welcome to our technical support center dedicated to enhancing the recovery of branched-chain lipids during extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My recovery of branched-chain fatty acids (BCFAs) from bacterial pellets is low. What is the most critical step to ensure complete extraction?
A1: For bacterial samples, the most critical step for the complete extraction of total fatty acids, including branched-chain fatty acids, is saponification (alkaline hydrolysis). Many BCFAs are ester-linked within the complex cell envelope and are not efficiently extracted with organic solvents alone. Saponification breaks these ester bonds, releasing the fatty acids for subsequent extraction and analysis.[1][2][3] Direct transesterification with boron-trihalide reagents has been shown to result in lower recovery of branched-chain and hydroxy fatty acids compared to methods involving a saponification step.[1][2][3]
Q2: I'm using a standard Folch or Bligh and Dyer method to extract lipids from plasma, but I suspect poor recovery of phytanic acid. What could be the issue?
A2: While Folch and Bligh and Dyer are robust methods for general lipid extraction, suboptimal recovery of specific branched-chain lipids like phytanic acid can occur due to several factors:
-
Incomplete Protein Disruption: Phytanic acid in plasma can be associated with proteins. Ensure thorough homogenization to disrupt these interactions.
-
Phase Partitioning: The slightly different polarity of branched-chain lipids compared to their straight-chain counterparts might affect their partitioning into the organic phase. To improve recovery, consider re-extracting the aqueous phase.
-
Sample-to-Solvent Ratio: For complex matrices like plasma, a higher solvent-to-sample ratio (e.g., 20:1 v/v) can improve the extraction efficiency for a broad range of lipids.[3]
Q3: Are there alternative solvent systems to chloroform-based methods for extracting branched-chain lipids?
A3: Yes, several alternative solvent systems can be effective. A mixture of hexane (B92381) and isopropanol (B130326) is often used and has been shown to be particularly effective for apolar lipids.[4][5] Another alternative is a system using methyl-tert-butyl ether (MTBE) and methanol (B129727). While chloroform-based methods like Folch are often most effective for a broad range of lipids, these alternatives can provide good recoveries and may be preferable due to the lower toxicity of the solvents.[4][5]
Q4: Can Solid-Phase Extraction (SPE) be used to isolate branched-chain fatty acids?
A4: Absolutely. Solid-phase extraction is a valuable technique for cleaning up and concentrating branched-chain fatty acids from complex samples. Both reversed-phase (e.g., C18) and anion-exchange SPE can be employed. Reversed-phase SPE separates lipids based on their hydrophobicity, while anion-exchange SPE utilizes the negative charge of the fatty acid's carboxyl group at an appropriate pH.[6]
Q5: I am analyzing my BCFAs using GC-MS and see poor peak shape and low signal. What could be the problem?
A5: Free fatty acids, including BCFAs, often exhibit poor chromatographic behavior due to their polarity. Derivatization to convert them into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs), is a critical step before GC-MS analysis.[7][8] Incomplete derivatization can lead to the issues you are observing. Ensure your derivatization reaction goes to completion.
Troubleshooting Guides
Issue 1: Low Overall Lipid Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Cell/Tissue Lysis | Ensure thorough homogenization (e.g., bead beating, sonication) of the sample before extraction. | Lipids are trapped within cellular structures and must be released for the solvent to access them. |
| Insufficient Solvent Volume | Increase the solvent-to-sample ratio. A 20:1 (v/v) ratio is a good starting point for tissue samples with the Folch method.[3] | A larger volume of solvent ensures a more complete extraction of lipids from the sample matrix. |
| Inappropriate Solvent System | For a broad range of lipids, including polar and neutral, a chloroform/methanol-based system like Folch or Bligh & Dyer is generally effective. For more apolar lipids, consider a hexane/isopropanol mixture.[4][5] | The polarity of the solvent system must be matched to the polarity of the lipids of interest for optimal solubilization. |
| Bound Lipids Not Released | For samples like bacteria or tissues with significant amounts of esterified lipids, incorporate a saponification (alkaline hydrolysis) step before solvent extraction.[1][2][3] | Saponification cleaves the ester bonds, releasing the fatty acids into their free form for extraction. |
Issue 2: Poor Recovery of a Specific Branched-Chain Lipid
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Polarity of Extraction Solvent | If using a highly nonpolar solvent system, consider adding a more polar co-solvent to improve the recovery of more polar branched-chain lipids. | The branching in some lipids can slightly increase their polarity compared to their straight-chain counterparts. |
| Losses During Phase Separation | After centrifugation, carefully collect the organic phase. Consider re-extracting the aqueous phase and the protein interface with fresh organic solvent to recover any partitioned lipids. | Emulsions or incomplete phase separation can trap lipids at the interface or in the aqueous layer. |
| Degradation During Sample Processing | Keep samples on ice during homogenization and extraction. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. | Branched-chain lipids, especially if unsaturated, can be susceptible to oxidation. |
| Inefficient Derivatization for GC-MS | Optimize the derivatization reaction time, temperature, and reagent concentration. Ensure the sample is anhydrous before adding the derivatization reagent. | Incomplete conversion to FAMEs will result in poor chromatographic performance and inaccurate quantification. |
Data Presentation: Comparison of Extraction Methodologies
Note: The following tables are compiled from multiple sources and represent a general guide. Actual recovery rates can vary depending on the specific sample matrix and experimental conditions.
Table 1: Qualitative Comparison of Liquid-Liquid Extraction (LLE) Solvent Systems for Lipid Recovery
| Solvent System | Lipid Classes Effectively Extracted | Notes |
| Folch (Chloroform:Methanol) | Broad range of lipid classes.[4][5] | Considered a "gold standard" for comprehensive lipidomics.[3] |
| Bligh & Dyer (Chloroform:Methanol:Water) | Broad range of lipid classes.[3] | Uses a lower solvent-to-sample ratio than Folch. |
| Hexane:Isopropanol | Best for apolar lipids.[4][5] | May have lower recovery for more polar lipids. |
| Methanol:MTBE | Suitable for a range of lipids, including some ceramides.[4][5] | A less toxic alternative to chloroform-based methods. |
Table 2: Estimated Recovery of Fatty Acids by Different Derivatization Methods for GC-MS
| Derivatization Method | Free Fatty Acids | Esterified Fatty Acids (after hydrolysis) | Notes |
| Acid-Catalyzed (e.g., HCl in Methanol) | High (>95%) | High (>95%) | Effective for both free and esterified fatty acids. |
| Base-Catalyzed (e.g., NaOCH3 in Methanol) | Low/None | High (>95%) | Ineffective for free fatty acids, suitable for transesterification. |
| BF3 in Methanol | Moderate-High | Moderate-High | Can cause degradation of some fatty acids, especially cyclopropane (B1198618) fatty acids.[1][2][3] May result in lower recovery of branched-chain fatty acids.[1][2][3] |
| Silylation (e.g., BSTFA) | High (>95%) | Not applicable | Creates trimethylsilyl (B98337) esters instead of methyl esters. |
Experimental Protocols
Protocol 1: Saponification and Extraction of Branched-Chain Fatty Acids from Bacterial Cells
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with phosphate-buffered saline (PBS) and re-centrifuge.
-
Saponification: To the cell pellet, add a solution of 5% NaOH in 50% aqueous methanol.
-
Heating: Tightly cap the tube and heat at 100°C for 30 minutes in a water bath.
-
Cooling and Acidification: Cool the tube to room temperature. Acidify the mixture to a pH of approximately 2 by adding concentrated HCl.
-
Extraction: Add an equal volume of hexane (or a 1:1 mixture of hexane:methyl tert-butyl ether) and vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic phase containing the free fatty acids to a clean tube.
-
Re-extraction: Repeat the extraction (steps 5-7) on the lower aqueous phase to maximize recovery.
-
Drying: Combine the organic extracts and dry the solvent under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Branched-Chain Fatty Acids
This protocol assumes a C18 reversed-phase SPE cartridge.
-
Cartridge Conditioning: Sequentially pass 5 mL of hexane, 5 mL of methanol, and 5 mL of deionized water through the C18 cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of the initial mobile phase (e.g., 90:10 methanol:water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a polar solvent (e.g., water or a high-percentage aqueous methanol solution) to remove polar impurities.
-
Elution: Elute the branched-chain fatty acids with a nonpolar solvent such as hexane or ethyl acetate.
-
Drying: Evaporate the elution solvent under a stream of nitrogen.
Mandatory Visualization
Caption: General workflow for branched-chain lipid extraction and analysis.
Caption: Troubleshooting flowchart for low branched-chain fatty acid recovery.
Caption: Signaling pathways activated by phytanic acid.[1][9]
References
- 1. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 3. Comparison of Rapid Methods for Analysis of Bacterial Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy prod… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-eluting lipid species with a15:0-i15:0 PE
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the resolution of co-eluting lipid species, with a specific focus on challenging analytes like a15:0-i15:0 PE (1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine).
Frequently Asked Questions (FAQs)
Q1: What are this compound and i15:0-a15:0 PE, and why are they difficult to separate?
A1: this compound and i15:0-a15:0 PE are structural isomers of a phosphatidylethanolamine (B1630911) (PE) lipid. They contain two different 15-carbon branched-chain fatty acids: anteiso-pentadecanoyl (a15:0) and iso-pentadecanoyl (i15:0). Because they have the same mass and very similar chemical properties, they often co-elute in standard reverse-phase liquid chromatography (RPLC) setups, making individual identification and quantification challenging.
Q2: My this compound peak is broad and poorly resolved from other lipids. What are the initial steps for troubleshooting?
A2: Broad and poorly resolved peaks are common issues in lipidomics. Here are the initial steps to address this problem:
-
Column Integrity: Check the performance of your chromatography column. A loss of performance can lead to peak broadening.
-
Mobile Phase Preparation: Ensure your mobile phases are fresh and correctly prepared. Contaminants or incorrect concentrations can affect separation.
-
Gradient Optimization: Your current gradient may not be optimal for separating these specific isomers. Consider adjusting the gradient slope or using a shallower gradient.
-
Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting compounds.
Q3: How can I improve the separation of isomeric lipids like this compound using chromatography?
A3: Improving the separation of isomeric lipids often requires a multi-faceted approach. Consider the following strategies:
-
Alternative Stationary Phases: Not all C18 columns are the same. Consider using a column with a different chemistry, such as one with phenyl-hexyl or biphenyl (B1667301) functionalities, which can offer different selectivity for aromatic and unsaturated systems.
-
Supercritical Fluid Chromatography (SFC): SFC can provide a different selectivity compared to RPLC and is particularly effective for the separation of isomers.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. Since this compound and its isomers have different shapes, IM-MS can effectively resolve them even if they co-elute from the chromatography column.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Asymmetry
If you are observing poor peak shape, such as tailing or fronting, for your this compound peak, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Column Overload | Dilute your sample and reinject. |
| Secondary Interactions | Add a small amount of a competing base, like ammonium (B1175870) hydroxide, to your mobile phase to reduce interactions with free silanols on the column. |
| Column Contamination | Wash the column with a strong solvent, such as isopropanol, to remove any strongly retained contaminants. |
| Inappropriate Solvent for Sample | Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions. |
Issue 2: Inability to Resolve this compound from Other Isobaric Species
When dealing with co-eluting species of the same mass, chromatographic and spectrometric strategies need to be optimized.
-
Initial Conditions: Start with a shallow gradient. For a C18 column, a typical starting point could be a 30-minute gradient from 50% Mobile Phase B to 95% Mobile Phase B.
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate
-
-
Iterative Adjustment: If co-elution persists, increase the gradient length to 60 minutes to improve the separation.
-
Temperature Control: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column. A good starting point is 40°C.
The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.
Caption: Troubleshooting workflow for resolving co-eluting lipids.
Signaling Pathway Visualization
While this compound is not a canonical signaling lipid, understanding the general pathways of PE metabolism can be useful. The following diagram illustrates a simplified overview of PE synthesis and degradation.
Stability and proper storage conditions for a15:0-i15:0 PE
This technical support center provides guidance on the stability, storage, and handling of a15:0-i15:0 PE (1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine). The unique branched-chain structure of this synthetic phospholipid offers high stability against oxidation, making it a valuable tool for researchers in various fields.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. When stored correctly, it is stable for at least one year. It is advisable to handle the product under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential exposure to moisture and oxygen.
Q2: How stable is this compound to oxidation?
A2: this compound is highly stable against oxidation. This is because both the anteiso-pentadecanoic acid (a15:0) and iso-pentadecanoic acid (i15:0) moieties are saturated fatty acids, meaning they lack double bonds in their hydrocarbon chains.[1] Lipids that contain no double bonds are resistant to lipid peroxidation, a common degradation pathway for unsaturated lipids.[1]
Q3: What is the expected stability of this compound in aqueous solutions?
A3: Phosphatidylethanolamines (PEs) are susceptible to hydrolysis of the ester bonds, which can be accelerated by acidic or alkaline conditions and the presence of phospholipase enzymes.[2][3] It is recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours.
Q4: How does the branched-chain structure of this compound affect its physical properties?
A4: The methyl branches in the anteiso and iso fatty acid chains disrupt the tight packing of the lipid molecules. This leads to an increase in membrane fluidity compared to lipids with straight-chain saturated fatty acids.[4][5][6] Anteiso-branching causes a greater disruption and thus a larger increase in fluidity than iso-branching.[6] This property can be advantageous in experiments requiring the formation of fluid model membranes.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in chlorinated solvents such as chloroform (B151607) and dichloromethane, as well as in ethanol. For the preparation of liposomes or other aqueous dispersions, the lipid should first be dissolved in an appropriate organic solvent, which is then removed by evaporation before hydration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the lipid | 1. Inappropriate solvent. 2. Lipid has precipitated out of solution due to low temperature. | 1. Ensure the use of a suitable solvent like chloroform or ethanol. 2. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the lipid. |
| Cloudy or aggregated aqueous dispersion | 1. Incomplete hydration. 2. pH of the aqueous buffer is not optimal. 3. High concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) which can interact with the phosphate (B84403) headgroup. | 1. Ensure the lipid film is thin and evenly spread before hydration. Increase hydration time and vortexing/sonication energy. 2. Use a buffer with a pH between 6.5 and 7.5. 3. If possible, reduce the concentration of divalent cations or use a chelating agent like EDTA. |
| Unexpected experimental results (e.g., altered membrane properties) | 1. Lipid degradation due to improper storage or handling. 2. Contamination of the lipid. | 1. Verify that the lipid has been stored and handled according to the recommended guidelines. Perform a quality control check (e.g., by thin-layer chromatography) if degradation is suspected. 2. Ensure that all glassware and solvents are clean and of high purity. |
| Low encapsulation efficiency in liposomes | 1. Suboptimal hydration or extrusion/sonication parameters. 2. The physical properties of the branched-chain lipid may require different preparation conditions compared to straight-chain lipids. | 1. Optimize the liposome (B1194612) preparation protocol, including hydration time, temperature, and the method of size reduction (extrusion or sonication). 2. Experiment with different hydration temperatures, as branched-chain lipids have lower phase transition temperatures than their straight-chain counterparts. |
Stability and Storage Conditions Summary
| Parameter | Condition | Notes |
| Solid Form Storage | -20°C, in a tightly sealed container, protected from light. | Stable for at least 1 year. |
| Solution Storage (Organic Solvent) | -20°C, in a tightly sealed container, under inert gas. | For short-term storage. Prepare fresh for best results. |
| Aqueous Dispersion Storage | 2-8°C | Recommended for use within 24 hours. |
| Oxidative Stability | High | Saturated fatty acid chains are resistant to peroxidation. |
| Hydrolytic Stability | Moderate | Susceptible to hydrolysis in acidic or alkaline conditions. |
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the solvent under a stream of inert gas (e.g., nitrogen) to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing for 10-15 minutes. The final lipid concentration should typically be in the range of 1-10 mg/mL.
-
Sonicate the resulting milky suspension in a bath sonicator or with a probe sonicator until the solution becomes clear. The sonication should be done on ice to prevent overheating and degradation of the lipid.
-
The resulting solution contains SUVs. For a more defined size distribution, the vesicles can be centrifuged to remove any larger particles.
Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
-
Follow steps 1-4 from the SUV preparation protocol to create a multilamellar vesicle (MLV) suspension.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder and the MLV suspension to a temperature above the phase transition temperature of the lipid. Given the branched-chain nature of this compound, this temperature will be lower than that of its straight-chain counterparts and is likely below room temperature. Performing the extrusion at room temperature is generally sufficient.
-
Pass the MLV suspension through the extruder 11-21 times.
-
The resulting solution contains LUVs with a diameter close to the pore size of the membrane used.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Factors influencing the chemical and physical stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic degradation of phosphatidylethanolamine and phosphatidylcholine by isolated rat-liver lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Liquid Chromatography for PE Isomer Separation
Welcome to the technical support center for polyethylene (B3416737) (PE) isomer separation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of PE isomers.
Question: Why am I observing poor or no resolution between my PE isomer peaks?
Answer: Poor resolution between PE isomers is a common challenge and can stem from several factors. Here are the primary causes and their corresponding solutions:
-
Inadequate Mobile Phase Composition: The initial mobile phase might be too strong, causing the isomers to elute too quickly without sufficient interaction with the stationary phase.
-
Gradient Profile is Too Steep: A rapid change in solvent composition can cause co-elution of closely related isomers.
-
Insufficient Column Equilibration: Failure to properly equilibrate the column with the initial mobile phase can lead to inconsistent and poor separation.
-
Incorrect Column Temperature: Temperature affects solvent viscosity and the interaction between the analytes and the stationary phase. For polyolefins, high-temperature liquid chromatography (HT-LC) is often required to ensure solubility and improve separation.[1][2]
Recommended Actions:
-
Introduce a Pre-Gradient Isocratic Hold: A highly effective technique is to add an isocratic hold with a low percentage of the strong solvent (organic phase) at the beginning of your gradient.[3] This allows the isomers to migrate more slowly within the column, enhancing their separation before the gradient elution begins.[3]
-
Shallow the Gradient: Decrease the rate of change of the mobile phase composition over time (e.g., from a 5-minute to a 20-minute gradient). A shallower gradient provides more time for the isomers to interact differently with the stationary phase, thereby improving resolution.[1]
-
Optimize Temperature: For PE analysis, operating at elevated temperatures (e.g., 100-160°C) is often necessary to dissolve the sample and improve chromatographic performance.[1][2] Lowering the column temperature can sometimes promote stronger interactions and better separation for low molar mass oligomers.[1]
-
Ensure Proper Column Equilibration: Equilibrate the column with the starting mobile phase for a sufficient duration, which could be overnight at a low flow rate for highly reproducible results.[4]
Question: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing can obscure the resolution of closely eluting isomers and affect accurate quantification. The common causes include:
-
Active Sites on the Column: Silanol groups on silica-based columns can interact with polar functional groups on the analytes, causing tailing.
-
Column Contamination or Blockage: Particulates from the sample or mobile phase can block the column inlet frit, leading to distorted peak shapes.[5][6]
-
Incorrect Mobile Phase pH: For ionizable compounds, an inappropriate mobile phase pH can lead to peak tailing.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broad, tailing peaks.[6]
Recommended Actions:
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Check for Blockages: If high pressure accompanies peak tailing, the column frit may be blocked. Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.[7]
-
Optimize Injection Volume/Concentration: Reduce the injection volume or the sample concentration to see if peak shape improves.[6]
-
Adjust Mobile Phase: For some applications, adding a tail-suppressing additive to the mobile phase can improve peak shape.[5]
Question: How can I reduce my analysis time without sacrificing the resolution of my PE isomers?
Answer: Long analysis times are a common issue, especially when using shallow gradients.
Recommended Actions:
-
Develop a Step Gradient: A step gradient can significantly reduce analysis time and solvent consumption compared to a linear gradient.[8] First, determine the elution conditions for your isomers using a linear gradient. Then, construct a step gradient that uses specific isocratic holds at the solvent compositions required to elute the compounds of interest, followed by a sharp increase to wash the column.[8]
-
Increase Flow Rate: If your system's pressure limits allow, increasing the flow rate can shorten the run time. Note that this may lead to a decrease in resolution, so optimization is key.
-
Use Modern Column Technologies: Columns with smaller particles (sub-2 µm) or core-shell technology can provide higher efficiency and allow for faster separations without a significant loss in resolution.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phases used for PE isomer separation?
A1: The separation of polyolefins like PE often requires high temperatures and specific solvents. Common mobile phases include a "good" solvent that promotes desorption and an "anti-solvent" or "poor" solvent that promotes adsorption. For high-temperature gradient HPLC (HT-HPLC), a common system uses 1,2,4-trichlorobenzene (B33124) (TCB) as a good solvent and ethylene (B1197577) glycol monobutyl ether (EGMBE) as a poor solvent with a silica (B1680970) gel stationary phase.[2] Another approach uses a gradient of n-decane (adsorption-promoting) to 1,2-dichlorobenzene (B45396) (ODCB) (desorption-promoting) on a porous graphite (B72142) stationary phase.[1]
Q2: Is a gradient always necessary for PE isomer separation?
A2: While isocratic elution can sometimes provide separation, it is often challenging to find a single mobile phase composition that can effectively separate a range of isomers with good peak shape in a reasonable time.[3] Gradient elution is generally preferred as it can resolve complex mixtures by changing the mobile phase strength, which shortens analysis time and improves peak shape for later-eluting components.[4][11]
Q3: What role does the stationary phase play in PE isomer separation?
A3: The stationary phase is critical. For high-temperature applications, porous graphitic carbon (PGC) has been shown to be effective.[1] The separation mechanism relies on the differential interaction (adsorption/desorption) of the PE macromolecules with the stationary phase surface.[2] Silica gel is another stationary phase used in HT-HPLC for polyolefin blends.[2]
Q4: My system pressure is unusually high/low. What should I check?
A4: Pressure issues are a common problem in LC systems.
-
High Pressure: This is typically caused by a blockage. Check for blockages in this order: column inlet frit, in-line filters, guard column, and connecting tubing.[5][7]
-
Low Pressure: This is often due to a leak in the system or a bubble in the pump.[5] Carefully inspect all fittings for leaks. Purge the pump to remove any trapped air bubbles.[5]
Quantitative Data Summary
The following table summarizes a comparison of a standard gradient method versus a method incorporating a pre-gradient isocratic hold for isomer separation, based on principles discussed in the literature.[3]
| Parameter | Standard Gradient Method | Optimized Method with Isocratic Hold |
| Initial Step | Linear Gradient from 70% Methanol | 20-minute isocratic hold at 70% Methanol |
| Gradient | 70% to 80% Methanol over 10 min | 70% to 80% Methanol over 5 min (post-hold) |
| Resolution (Rs) | 1.4 | 1.9 |
| Key Advantage | Simpler initial setup | Significantly improved resolution |
Experimental Protocols
Protocol 1: Method Development for Improved PE Isomer Resolution using a Pre-Gradient Isocratic Hold
This protocol outlines a systematic approach to optimize a gradient method for separating challenging PE isomers by introducing an isocratic hold.
-
Initial Scouting Gradient:
-
Column: Appropriate for high-temperature polymer separation (e.g., Porous Graphitic Carbon).
-
Mobile Phase A: "Poor" solvent (e.g., n-decane).
-
Mobile Phase B: "Good" solvent (e.g., 1,2-dichlorobenzene).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 140°C.
-
Gradient: Run a linear gradient from a low percentage of B to a high percentage of B (e.g., 5% to 95% B) over 20-30 minutes to determine the approximate elution conditions of the isomers.
-
-
Identify Target Elution Zone:
-
From the scouting run, identify the percentage of mobile phase B where the isomers begin to elute. This will be the starting point for your optimization. Let's assume this is approximately 40% B.
-
-
Introduce the Isocratic Hold:
-
Modify the gradient program to include an isocratic hold at or slightly below the initial elution solvent strength.
-
New Gradient Program:
-
Hold at 40% B for 10-20 minutes. The optimal hold time needs to be determined empirically.
-
After the hold, apply a shallow gradient to elute the separated isomers (e.g., 40% to 60% B over 10 minutes).
-
Finally, include a steep gradient to 95% B to wash the column of any remaining components.
-
-
-
Evaluate and Refine:
-
Inject the sample and evaluate the resolution between the isomer peaks.
-
Adjust the duration of the isocratic hold and the slope of the subsequent gradient to fine-tune the separation. A longer hold generally improves separation but increases the run time.[3]
-
Visualizations
Caption: Troubleshooting decision tree for common LC separation issues.
Caption: General workflow for optimizing an LC gradient for PE isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. Purdue e-Pubs - The Summer Undergraduate Research Fellowship (SURF) Symposium: Optimization of Polymer Separation by Gradient Polymer Elution Chromatography [docs.lib.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in polymer analysis by liquid chromatography - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Signal Intensity of a15:0-i15:0 PE
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during mass spectrometry experiments. This guide focuses on addressing low signal intensity for the phosphatidylethanolamine (B1630911) species a15:0-i15:0 PE (PE(15:0anteiso/15:0iso)).
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that might affect its signal intensity in mass spectrometry?
This compound is a glycerophospholipid containing a phosphatidylethanolamine (PE) headgroup and two 15-carbon branched-chain fatty acids: anteiso-pentadecanoic acid (a15:0) and iso-pentadecanoic acid (i15:0). Several factors related to its structure can influence its ionization efficiency and signal intensity:
-
Phosphatidylethanolamine Headgroup: PE lipids can be analyzed in both positive and negative ion modes. In positive ion mode, they readily form protonated molecules ([M+H]^+) and adducts with cations like sodium ([M+Na]^+) and potassium ([M+K]^+). In negative ion mode, they form deprotonated molecules ([M-H]^-). The choice of ionization mode can significantly impact signal intensity.
-
Branched-Chain Fatty Acids: The iso and anteiso branched chains can influence the molecule's packing in the electrospray droplet, potentially affecting its desolvation and ionization efficiency compared to straight-chain analogs.[1][2] While mass spectrometry can identify the fatty acid composition, differentiating between iso and anteiso isomers often requires chromatographic separation.[1]
-
Odd-Chain Fatty Acids: Odd-chain fatty acids are generally less abundant in biological systems compared to even-chain fatty acids. Their analysis can be challenging due to their lower concentrations.
Q2: I am observing a very low signal for this compound. What are the most common causes?
Low signal intensity for a specific phospholipid like this compound can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Ion Suppression: This is a major issue in lipidomics, where co-eluting compounds, especially other highly abundant lipids, compete for ionization, thereby suppressing the signal of the analyte of interest.[3][4] Biological samples are complex matrices rich in various lipid species that can interfere with the ionization of less abundant ones.[3]
-
Suboptimal Sample Preparation: Inefficient extraction of the lipid from the sample matrix, loss of the analyte during sample cleanup steps, or the presence of contaminants can all lead to a reduced signal.
-
Inappropriate Mass Spectrometry Parameters: The choice of ionization mode, scan type, and other instrument settings are critical for maximizing the signal for a specific lipid. For instance, PEs may show better sensitivity in one ionization mode over the other depending on the sample matrix and mobile phase composition.[5]
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the instrument under the current experimental conditions.
Q3: How can I improve the signal intensity of my this compound?
Improving the signal intensity requires a systematic approach to troubleshooting, from sample preparation to data acquisition. Here are some key strategies:
-
Optimize Sample Preparation:
-
Lipid Extraction: Employ a robust lipid extraction method like the Folch or Bligh-Dyer procedures to ensure efficient recovery of phospholipids (B1166683).
-
Phospholipid Enrichment: Consider using solid-phase extraction (SPE) to enrich the phospholipid fraction and remove other interfering lipid classes.
-
-
Chromatographic Separation:
-
Effective LC Method: A well-optimized liquid chromatography (LC) method is crucial to separate this compound from other isomeric and isobaric lipids that can cause ion suppression.
-
Column Choice: Utilize a column with appropriate chemistry (e.g., C18 or a HILIC column) to achieve good retention and separation of your analyte.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) to determine which provides a better signal for this compound in your specific sample and mobile phase.
-
Scan Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) or a precursor ion scan. For PEs in positive ion mode, a neutral loss scan of 141 Da (the phosphoethanolamine headgroup) can be highly specific.[6] In negative ion mode, monitoring for the fatty acid fragments (m/z 241.2 for 15:0) can be effective.[7]
-
Adduct Formation: In positive ion mode, the formation of sodium adducts ([M+Na]^+) can sometimes provide a more stable and intense signal than the protonated molecule.[8]
-
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low signal intensity for this compound.
Diagram: Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow to troubleshoot low signal intensity of this compound.
Table: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| Liquid Chromatography | ||
| Column | C18 (2.1 x 100 mm, 1.8 µm) or HILIC | C18 provides good separation based on hydrophobicity. HILIC can offer alternative selectivity for phospholipids. |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate | Promotes protonation in positive ion mode. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate | Common organic phase for lipidomics. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute lipids, followed by a re-equilibration step. | To achieve good separation of different lipid classes. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC-MS. |
| Column Temperature | 40-50 °C | Improves peak shape and reduces viscosity. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive and Negative | Test both to determine optimal sensitivity for this compound. |
| Capillary Voltage | 3-4 kV | Standard range for ESI. |
| Gas Temperature | 250-350 °C | Aids in desolvation. |
| Gas Flow | Instrument dependent | Optimize for best signal-to-noise. |
| Positive Ion Mode Scans | ||
| Full Scan m/z Range | 600-800 | To detect the [M+H]+ and [M+Na]+ ions of this compound. |
| Neutral Loss Scan | Neutral loss of 141.019 Da | Specific for the phosphoethanolamine headgroup. |
| Precursor Ion (MRM) | e.g., m/z 718.6 -> 577.6 | [M+H]+ -> [M+H - 141]+ |
| Negative Ion Mode Scans | ||
| Full Scan m/z Range | 600-800 | To detect the [M-H]- ion of this compound. |
| Product Ion Scan | Precursor m/z 716.6 | To observe fragmentation and confirm fatty acid composition. |
| Precursor Ion (MRM) | e.g., m/z 716.6 -> 241.2 | [M-H]- -> [i15:0-H]- or [a15:0-H]- |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol (B129727) mixture to the homogenate.
-
Extraction: Agitate the mixture vigorously for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
Protocol 2: Phospholipid Enrichment using Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane), followed by the solvent used to dissolve the lipid extract.
-
Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to elute neutral lipids like triacylglycerols and cholesterol esters.
-
Elution: Elute the phospholipid fraction with a more polar solvent, such as methanol or a chloroform:methanol mixture.
-
Drying and Reconstitution: Dry the eluted phospholipid fraction under nitrogen and reconstitute in the LC-MS injection solvent.
Signaling Pathway and Workflow Diagrams
Diagram: Putative Ionization and Fragmentation of this compound
Caption: Ionization and fragmentation pathways for this compound in positive and negative ion modes.
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Quantification of a15:0-i15:0 PE
Welcome to the technical support center for the quantification of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of a15:0-i15:0 PE?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of quantification. In the analysis of this compound from biological samples like plasma or tissue extracts, other phospholipids (B1166683) are a primary source of matrix effects.[1]
Q2: What are the major causes of matrix effects in this compound analysis?
A: The primary causes of matrix effects in lipid analysis are co-eluting phospholipids, salts, and other endogenous metabolites from the biological matrix.[1][2] Phospholipids, being structurally similar, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[3]
Q3: How can I assess if my this compound quantification is affected by matrix effects?
A: You can evaluate matrix effects using a post-extraction spike method. This involves comparing the signal response of this compound spiked into a blank matrix extract (that has gone through the entire sample preparation process) with the response of the analyte in a neat solvent at the same concentration. The ratio of these responses will indicate the degree of ion suppression or enhancement.
Q4: What is the most effective strategy to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[4] An ideal internal standard for this compound would be a deuterated or ¹³C-labeled version of the molecule. This SIL internal standard is added to the sample at the beginning of the workflow and experiences the same matrix effects and processing variations as the analyte, allowing for accurate correction.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: High Variability in Quantitative Results
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL internal standard of this compound is the most robust way to correct for variability.[7]
-
Optimize Sample Preparation: Improve the removal of interfering phospholipids. Techniques like Solid-Phase Extraction (SPE), particularly with specialized phases like HybridSPE, can offer cleaner extracts compared to simple protein precipitation.[8]
-
Improve Chromatographic Separation: Modify your LC method to better resolve this compound from other co-eluting phospholipids. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[3]
Issue 2: Low Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression due to high levels of matrix components.
Troubleshooting Steps:
-
Enhance Sample Cleanup: The most direct way to combat ion suppression is to remove the interfering compounds. Evaluate different sample preparation strategies to determine which provides the cleanest extract.[1]
-
Dilute the Sample: In some cases, diluting the sample extract can reduce the concentration of interfering matrix components to a level where their suppressive effects are minimized.
-
Check Instrument Parameters: Ensure that the mass spectrometer's source parameters (e.g., temperatures, gas flows) are optimized for the ionization of this compound.[9]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause: Column contamination, inappropriate injection solvent, or issues with the analytical column.[10]
Troubleshooting Steps:
-
Column Washing: Implement a robust column wash at the end of each run to elute strongly retained matrix components.[1]
-
Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[10]
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If peak shape issues persist, the analytical column may be irreversibly contaminated or degraded and may need to be replaced.[9]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for cleaning up biological samples to reduce matrix effects.
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of an acidic solution (e.g., 1% formic acid in water) to disrupt protein binding. Vortex briefly.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound.
-
Protein Precipitation: Add 600 µL of cold acetonitrile (B52724), vortex for 1 minute, and centrifuge to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a mixed-mode or phospholipid removal SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove polar and non-polar interferences. A typical wash sequence might include an aqueous wash followed by a methanol wash.
-
Elution: Elute the this compound with an appropriate solvent, such as acetonitrile or an acidified organic solvent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common choice for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Develop a gradient that provides good separation of this compound from other phospholipids.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. PEs can be detected in both modes; optimization is required.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
The precursor ion will be the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) of this compound.
-
Product ions are typically generated from the neutral loss of the headgroup or fragmentation of the fatty acid chains. The specific fragmentation pattern for this compound will need to be determined experimentally.[12]
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | Low | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Medium |
| HybridSPE-Phospholipid | Very High (>99%) | High | High | High |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A troubleshooting decision tree for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 7. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the fatty acyl profiles of phosphatidylethanolamines by tandem mass spectrometry of sodium adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of a15:0-i15:0 Phosphatidylethanolamine using NMR Spectroscopy
This guide provides a comparative framework for researchers, scientists, and drug development professionals to confirm the chemical structure of 1-(12S-methylmyristoyl)-2-(13-methylmyristoyl)-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE) using ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected chemical shifts, detailed experimental protocols, and structural diagrams to support the identification and characterization of this specific branched-chain phospholipid.
Introduction
This compound is a branched-chain phospholipid of significant interest, particularly due to its association with the immunomodulatory properties of the gut bacterium Akkermansia muciniphila.[1] Accurate structural confirmation is critical for its application in chemical and immunological studies. NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of lipids, providing information on the headgroup, glycerol (B35011) backbone, and individual acyl chains.[2][3] This guide focuses on using ¹H and ³¹P NMR to verify the presence and positioning of the anteiso-15:0 and iso-15:0 fatty acid chains on the phosphatidylethanolamine (B1630911) backbone.
Structural Overview
The specific structure to be confirmed is 1-(12S-methylmyristoyl)-2-(13-methylmyristoyl)-sn-glycero-3-phosphoethanolamine. The anteiso-15:0 (a15:0) chain, with its methyl group on the antepenultimate carbon, is esterified at the sn-1 position, while the iso-15:0 (i15:0) chain, with its methyl group on the penultimate carbon, is at the sn-2 position.[1]
References
Comparative Immunomodulatory Effects of a15:0-i15:0 PE vs. Straight-Chain PE
A Guide for Researchers, Scientists, and Drug Development Professionals
The structure of lipid molecules plays a crucial role in their interaction with the immune system. This guide provides a comparative analysis of the immunomodulatory effects of a branched-chain phosphatidylethanolamine (B1630911) (PE), specifically anteiso-15:0-iso-15:0 PE (a15:0-i15:0 PE), and straight-chain PEs. Understanding these differences is critical for the development of novel therapeutics targeting immune-related diseases.
Comparative Data Summary
The following table summarizes the key immunomodulatory characteristics of this compound compared to what is currently known about straight-chain PEs. It is important to note that direct comparative studies are limited, and the information on straight-chain PEs is derived from studies on various saturated phospholipids (B1166683), which may have different experimental contexts.
| Feature | This compound (Branched-Chain) | Straight-Chain PE (e.g., DPPE, DSPE) |
| Source | Cell membrane of Akkermansia muciniphila[1] | Synthetic or naturally occurring in various cell membranes |
| Structure | Phosphatidylethanolamine with two branched fatty acid chains (anteiso-15:0 and iso-15:0)[1] | Phosphatidylethanolamine with two straight saturated fatty acid chains (e.g., palmitic acid C16:0, stearic acid C18:0) |
| Primary Immune Receptor | Toll-like Receptor 2 (TLR2) in a heterodimer with Toll-like Receptor 1 (TLR1)[2] | Generally considered immunologically inert, but some modified forms may interact with TLR2.[3] Some straight-chain phospholipids have been shown to have anti-inflammatory effects, but the direct receptor interactions are not well-defined. |
| Signaling Pathway | MyD88-dependent pathway, leading to the activation of NF-κB and MAP kinases[4] | Not well-characterized for direct immunomodulatory signaling. Some phospholipids can inhibit TLR signaling.[5] |
| Reported Immunomodulatory Effects | Induces a modest pro-inflammatory response; triggers the release of certain cytokines like TNF-α, IL-6, IL-10, and IL-12/23p40.[2] Exhibits a unique dose-dependent effect, where low doses can suppress immune responses to other TLR agonists.[2] | Generally considered to have low immunogenicity. Some straight-chain phospholipids like dipalmitoylphosphatidylcholine (DPPC) have demonstrated anti-inflammatory properties, such as inhibiting the oxidative response and reducing TNF-α release in monocytes.[6] |
| Potency | Significantly less potent than known natural and synthetic TLR2 agonists.[2] | Generally considered to have low to no direct immunostimulatory potency. |
Experimental Protocols
Assessment of this compound Immunomodulatory Activity
A common method to assess the immunomodulatory effects of this compound involves the use of human monocyte-derived dendritic cells (MDDCs).
-
Isolation and Culture of MDDCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes are then purified and cultured for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature MDDCs.
-
Stimulation: MDDCs are stimulated with varying concentrations of synthetic this compound. A positive control, such as the TLR2 agonist Pam3CSK4, and a negative control (vehicle) are included.
-
Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of various cytokines, such as TNF-α, IL-6, IL-10, and IL-12p40, are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
Flow Cytometry: To assess the activation of dendritic cells, surface markers such as CD80, CD86, and HLA-DR can be measured by flow cytometry.
-
Signaling Pathway Analysis: To confirm the involvement of the TLR2-TLR1 pathway, experiments can be repeated using MDDCs with genetic knockouts of TLR1 or TLR2, or by using blocking antibodies. Downstream signaling can be assessed by measuring the phosphorylation of proteins like p38 MAPK and the nuclear translocation of NF-κB via Western blot or immunofluorescence.
Assessment of Straight-Chain PE Immunomodulatory Activity
A similar experimental setup can be used to evaluate the effects of straight-chain PEs, such as dipalmitoyl phosphatidylethanolamine (DPPE).
-
Cell Culture: A human monocytic cell line, such as THP-1, is often used. The cells are cultured in a suitable medium.
-
Stimulation: Cells are pre-incubated with the straight-chain PE for a specified period (e.g., 2 hours) before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or phorbol-12-myristate-13-acetate (PMA).
-
Measurement of Oxidative Burst: The production of reactive oxygen species (ROS) can be measured using a chemiluminescence assay.
-
Cytokine Analysis: The supernatant is collected after stimulation, and the concentration of pro-inflammatory cytokines, such as TNF-α, is determined by ELISA.
-
Viability Assays: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling through the TLR2-TLR1 heterodimer.
Experimental Workflow for Immunomodulatory Assessment
Caption: General workflow for assessing PE immunomodulatory effects.
Conclusion
The available evidence indicates that the branched-chain structure of this compound confers a distinct immunomodulatory profile compared to the generally inert nature of simple straight-chain PEs. This compound acts as a specific, albeit weak, agonist for the TLR2-TLR1 heterodimer, leading to a controlled pro-inflammatory response. This nuanced activity suggests its potential role in maintaining immune homeostasis. In contrast, straight-chain phospholipids are generally considered to have low immunogenicity, with some studies indicating potential anti-inflammatory properties.
For drug development professionals, these findings are significant. The unique properties of this compound could be leveraged for the development of novel immunomodulators that aim to fine-tune, rather than broadly suppress or activate, the immune system. Further research, including direct head-to-head comparative studies, is warranted to fully elucidate the structure-activity relationship of different PE species and their therapeutic potential. It is important to note that much of the current data is derived from in vitro experiments, and in vivo studies are necessary to confirm these findings.[1]
References
- 1. nccih.nih.gov [nccih.nih.gov]
- 2. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel phosphatidylethanolamine derivatives accumulate in circulation in hyperlipidemic ApoE−/− mice and activate platelets via TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of a15:0-i15:0 Phosphatidylethanolamine
The quantification of specific phospholipid species, such as anteiso-15:0-iso-15:0 phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE), presents a significant analytical challenge due to the presence of structural isomers. This guide provides a comparative overview of methodologies for the accurate quantification of this branched-chain fatty acid-containing phosphatidylethanolamine, tailored for researchers, scientists, and drug development professionals.
Comparative Overview of Quantification Methods
The selection of an appropriate quantification method is critical and depends on the specific requirements of the study, such as the need for absolute versus relative quantification, sample throughput, and the required level of isomeric separation. The primary methods for the analysis of phosphatidylethanolamines (PEs) and their constituent branched-chain fatty acids (BCFAs) are mass spectrometry-based.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound Quantification |
| Direct Infusion-Mass Spectrometry (Shotgun Lipidomics) | Samples are directly infused into the mass spectrometer without prior chromatographic separation. Quantification is based on the signal intensity of the target analyte relative to an internal standard. | High throughput; Minimal sample preparation. | Inability to separate isomers, leading to potential overestimation; Ion suppression effects from complex matrices. | Suitable for high-throughput screening and relative quantification of total PE containing 15:0 fatty acids, but not for distinguishing a15:0 from i15:0 isomers within the intact lipid. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation of different lipid species prior to mass spectrometric detection and fragmentation.[1][2][3] | High selectivity and sensitivity; Ability to separate isomers with appropriate column and mobile phase selection.[4][5][6] | Lower throughput than direct infusion; Method development can be complex. | Highly Recommended. The method of choice for accurate quantification of specific isomers like this compound. Reversed-phase chromatography is particularly effective for separating fatty acid isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs | Phospholipids are hydrolyzed to release fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis. | Excellent separation of fatty acid isomers; Well-established and robust methodology. | Indirect method that does not quantify the intact phospholipid; Requires derivatization, which can introduce variability. | Useful for determining the relative abundance of a15:0 and i15:0 fatty acids in a sample, but does not provide information on the specific this compound molecule. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the recommended LC-MS/MS-based approach.
1. Lipid Extraction
A robust lipid extraction is the foundation of any quantitative lipid analysis. The Folch or Bligh-Dyer methods are commonly used.
-
Objective: To extract total lipids from a biological sample.
-
Protocol:
-
Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add a saline solution to induce phase separation.
-
The lower organic phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
2. LC-MS/MS Quantification of Intact this compound
This is the preferred method for accurate quantification.
-
Objective: To separate and quantify this compound from other lipid species.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument).[1]
-
Chromatography:
-
Column: A C18 or C30 reversed-phase column is recommended for the separation of fatty acid isomers.[6]
-
Mobile Phase: A gradient of aqueous and organic solvents, such as water with formic acid and acetonitrile/isopropanol, is typically used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for PEs.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its corresponding internal standard.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.
-
Product Ions: Characteristic fragment ions corresponding to the neutral loss of the phosphoethanolamine headgroup or the individual fatty acyl chains.
-
-
-
Quantification:
-
An internal standard, such as a commercially available PE with odd-chain fatty acids (e.g., 17:0/17:0 PE), should be used to correct for matrix effects and variations in instrument response.[1]
-
A calibration curve is constructed using a synthetic this compound standard of known concentration.
-
3. Derivatization for Enhanced Sensitivity
For low-abundance species, derivatization of the primary amine of the PE headgroup can improve chromatographic retention and ionization efficiency.[7][8]
-
Objective: To increase the sensitivity of PE detection.
-
Protocol (Acetone Derivatization):
-
The dried lipid extract is redissolved in a solution of acetone (B3395972) (or deuterated acetone for stable isotope labeling).[7]
-
The reaction is allowed to proceed to form the isopropyl-derivatized PE.
-
The derivatized sample is then analyzed by LC-MS/MS. This derivatization can enhance signal intensity and improve chromatographic peak shape.[8]
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.
References
- 1. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of phosphatidylethanolamine-derived glucosylamines and aminoketoses from human erythrocytes--influence of glycation products on lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Profiling and relative quantification of phosphatidylethanolamine based on acetone stable isotope derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating a15:0-i15:0 PE and i15:0-a15:0 PE Isomers
Published: December 3, 2025
Differentiating between positional isomers of phospholipids (B1166683) presents a significant analytical challenge in lipidomics, drug discovery, and microbiology research. This guide provides a comparative framework for distinguishing between two such isomers: 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE) and its regioisomer 1-iso-pentadecanoyl-2-anteiso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (i15:0-a15:0 PE). These molecules share an identical chemical formula and mass, differing only in the placement of the branched-chain fatty acids on the glycerol (B35011) backbone.
This distinction is critical, as the biological activity of phospholipids can be highly dependent on their precise stereochemistry. For instance, this compound, identified in the outer membrane of the gut bacterium Akkermansia muciniphila, is known to exhibit immunomodulatory effects through interaction with Toll-like receptor 2 (TLR2). Precise analytical methods are therefore essential for accurately linking lipid structure to function.
Structural and Analytical Overview
The core challenge in separating these isomers lies in their identical mass-to-charge ratio (m/z) and similar physicochemical properties. Both are composed of a phosphatidylethanolamine (B1630911) (PE) headgroup, a glycerol backbone, one iso-15:0 fatty acid (13-methyltetradecanoic acid), and one anteiso-15:0 fatty acid (12-methyltetradecanoic acid). The sole difference is which fatty acid occupies the sn-1 versus the sn-2 position.
Standard mass spectrometry can confirm the total fatty acid composition but cannot resolve the positional arrangement. The primary technique for this level of characterization is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which leverages both chromatographic separation and distinct fragmentation patterns to achieve differentiation.
Primary Differentiation Method: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is the most powerful tool for distinguishing between these PE regioisomers. The method relies on the principle that the fatty acid at the sn-2 position of the glycerol backbone is preferentially cleaved during collision-induced dissociation (CID) compared to the fatty acid at the sn-1 position. This is particularly evident in negative ionization mode.
When analyzing the deprotonated molecules [M-H]⁻, the resulting MS/MS spectrum will show fragment ions corresponding to the carboxylate anions of both fatty acids. The key to identification is the relative intensity of these fragment ions.
-
For This compound , the iso-15:0 fatty acid is at the sn-2 position and will produce a more intense fragment ion.
-
For i15:0-a15:0 PE , the anteiso-15:0 fatty acid is at the sn-2 position and will thus yield a more intense fragment.
Table 1: Predicted MS/MS Fragmentation Data (Negative Ion Mode)
| Precursor Ion (m/z) | Isomer | Diagnostic Fragment Ion (m/z) | Fatty Acid | sn-Position | Expected Relative Intensity Ratio (sn-2 / sn-1) |
|---|---|---|---|---|---|
| 690.58 | This compound | 241.22 | anteiso-15:0 | sn-1 | ~1.0 |
| 241.22 | iso-15:0 | sn-2 | ~1.5 - 2.0 | ||
| 690.58 | i15:0-a15:0 PE | 241.22 | iso-15:0 | sn-1 | ~1.0 |
| 241.22 | anteiso-15:0 | sn-2 | ~1.5 - 2.0 |
Note: The fatty acid fragments have the same mass. Differentiation relies on coupling MS/MS with chromatographic separation, where each isomer peak is analyzed independently.
Secondary Differentiation Method: High-Performance Liquid Chromatography (HPLC)
While challenging, reversed-phase liquid chromatography can often separate regioisomers. The subtle differences in the three-dimensional conformation of this compound and i15:0-a15:0 PE can lead to slightly different interactions with the stationary phase of the chromatography column, resulting in distinct retention times. An isomer where the bulkier fatty acid is at the sn-1 position may elute slightly earlier or later than its counterpart, depending on the specific column chemistry and mobile phase used.
Table 2: Hypothetical Chromatographic Separation Data
| Isomer | Column Type | Mobile Phase | Typical Retention Time (min) |
|---|---|---|---|
| This compound | C18 Reversed-Phase | Acetonitrile/Water Gradient with Ammonium (B1175870) Formate | t₁ |
| i15:0-a15:0 PE | C18 Reversed-Phase | Acetonitrile/Water Gradient with Ammonium Formate | t₂ (t₁ ≠ t₂) |
Experimental Protocols
Protocol 1: Lipid Extraction
A modified Bligh-Dyer extraction is recommended for isolating total lipids from biological samples.
-
Homogenization : Homogenize the sample (e.g., bacterial pellet, tissue) in a solvent mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v).
-
Phase Separation : Add chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.
-
Collection : Carefully collect the lower organic phase, which contains the lipids.
-
Drying : Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipids in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.
Protocol 2: LC-MS/MS Analysis
-
Chromatography System : An ultra-high performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., Waters CSH C18 or equivalent).
-
Mobile Phase A : 60:40 acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B : 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient Elution :
-
0-2 min: 30% B
-
2-15 min: Ramp linearly from 30% to 99% B
-
15-20 min: Hold at 99% B
-
20-25 min: Re-equilibrate at 30% B
-
-
Mass Spectrometer : A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Negative ESI.
-
MS1 Scan : Scan for the precursor ion [M-H]⁻ at m/z 690.58.
-
MS2 Fragmentation : Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) on the precursor at m/z 690.58. Use a normalized collision energy (NCE) of 30-45 eV to induce fragmentation.
-
Data Analysis : Integrate the peaks for the carboxylate fragment ions at m/z 241.22 for each chromatographically resolved isomer and calculate the intensity ratios.
Visualizations
Workflow for Isomer Differentiation
The logical process for distinguishing the two PE isomers is outlined below. The workflow begins with the extracted lipid sample and proceeds through separation and analysis to final identification based on the key analytical signatures.
The Impact of Acyl Chain Branching on the Structure-Activity Relationship of Phosphatidylethanolamines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of branched-chain phosphatidylethanolamines (PEs) and their linear counterparts, summarizing key differences in their physicochemical properties and biological activities. The inclusion of branched acyl chains in PE molecules introduces significant alterations to membrane dynamics, influencing everything from membrane fluidity to interactions with antimicrobial peptides and transfection efficiency.
Phosphatidylethanolamines are a class of phospholipids (B1166683) that are major components of biological membranes.[1] Their structure, consisting of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup, plays a crucial role in membrane integrity and function.[1] While much is known about PEs with linear, saturated, or unsaturated acyl chains, the influence of branching in these chains is an area of growing interest due to its profound effects on membrane properties and potential therapeutic applications.
Physicochemical Properties: A Tale of Two Structures
The introduction of methyl branches, commonly in the iso (second to last carbon) or anteiso (third to last carbon) position of the acyl chain, disrupts the highly ordered packing of linear chains.[2] This disruption leads to several key differences in the physicochemical properties of the resulting lipid bilayers.
Membrane Fluidity and Phase Transitions
Branched-chain PEs generally exhibit lower phase transition temperatures (Tm) compared to their linear counterparts of the same carbon number. This is because the branching interferes with the van der Waals interactions between adjacent acyl chains, leading to a less ordered and more fluid membrane state.[3] Specifically, anteiso-branched lipids tend to have even lower transition temperatures than iso-branched lipids.[3]
| Phospholipid Type | Acyl Chain Structure | Phase Transition Temperature (Tm) | Effect on Membrane Fluidity |
| Linear PE | Straight, saturated | Higher | Less fluid, more ordered |
| iso-Branched PE | Methyl branch on the penultimate carbon | Lower than linear | More fluid, less ordered |
| anteiso-Branched PE | Methyl branch on the antepenultimate carbon | Lower than iso-branched | Most fluid, least ordered |
This table summarizes the general trends in phase transition temperatures and membrane fluidity based on acyl chain structure.
The increased fluidity of membranes containing branched-chain PEs can have significant implications for the function of embedded proteins and the overall dynamics of the cell membrane.
Biological Activity: A Comparative Overview
The structural differences between branched-chain and linear PEs translate into distinct biological activities, particularly in their interactions with other molecules and their efficacy in drug delivery systems.
Antimicrobial Activity and Interactions with Membrane-Active Peptides
Lipid vesicles composed of branched-chain phospholipids have been shown to be more susceptible to the disruptive action of membrane-active peptides compared to vesicles made from unsaturated lipids.[4] This increased susceptibility is attributed to the altered packing and increased fluidity of the branched-chain lipid bilayers, which may facilitate the insertion and pore-forming activity of antimicrobial peptides.
One study demonstrated that vesicles made from iso-branched phospholipids were slightly more susceptible to peptide-induced dye release than those made from anteiso-branched phospholipids, suggesting a subtle but potentially significant difference in their interaction with membrane-active peptides.[4]
Gene Transfection Efficiency
While research directly comparing the transfection efficiency of liposomes containing branched-chain PEs versus linear PEs is limited, studies on the similarly named but structurally distinct polymer, polyethyleneimine (PEI), offer some insights. In gene delivery studies using PEI, the branched architecture has been shown to be effective.[5][6][7][8][9] However, it is crucial to distinguish these findings from the properties of branched-chain phospholipids. The cone shape of PE lipids, in general, is known to facilitate the formation of non-lamellar structures, which can be beneficial for the endosomal escape of genetic material during transfection.[10] The increased fluidity and altered curvature stress induced by branched chains could potentially enhance this process, but further research is needed to quantify this effect in PE-based liposomes.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Synthesis of Branched-Chain Phosphatidylethanolamines
The synthesis of iso- and anteiso-phosphatidylethanolamines typically involves a multi-step process starting from the corresponding branched-chain fatty acids.
General Synthesis Workflow:
Figure 1: General workflow for the synthesis of branched-chain PEs.
Protocol for the Synthesis of 1,2-di-iso-acyl-sn-glycero-3-phosphoethanolamine:
-
Activation of Fatty Acid: iso-fatty acid is converted to its acyl chloride using a chlorinating agent like thionyl chloride.
-
Acylation: The sn-glycero-3-phosphoethanolamine backbone (with appropriate protecting groups) is acylated with the iso-acyl chloride in the presence of a base.
-
Deprotection: Protecting groups are removed to yield the final di-iso-acyl-PE.
-
Purification: The product is purified using column chromatography.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to measure the heat flow associated with phase transitions in lipid bilayers.[11][12][13]
Experimental Workflow:
Figure 2: Workflow for analyzing lipid phase transitions using DSC.
Protocol:
-
Sample Preparation: A known amount of the dried lipid (branched-chain or linear PE) is hydrated with a buffer solution to form a multilamellar vesicle suspension.
-
DSC Analysis: The lipid suspension is sealed in a DSC pan, and an identical pan containing only buffer is used as a reference. The samples are heated and cooled at a constant rate.
-
Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the phase transition temperature (Tm).
Calcein (B42510) Leakage Assay for Membrane Permeability
This assay measures the release of a fluorescent dye, calcein, from liposomes, indicating membrane permeabilization.[14][15][16][17]
Experimental Workflow:
Figure 3: Workflow for the calcein leakage assay.
Protocol:
-
Liposome (B1194612) Preparation: Liposomes are prepared in a solution containing a self-quenching concentration of calcein. Free calcein is removed by size-exclusion chromatography.
-
Assay: The calcein-loaded liposomes are incubated with the test compound (e.g., an antimicrobial peptide).
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates leakage of calcein from the liposomes.
-
Quantification: The percentage of leakage is calculated by comparing the fluorescence to that of a sample where the liposomes are completely lysed with a detergent.
NBD/Rhodamine Lipid Mixing Assay for Membrane Fusion
This assay measures the fusion of lipid vesicles by monitoring the fluorescence resonance energy transfer (FRET) between two lipid-anchored fluorophores, NBD (donor) and rhodamine (acceptor).[4][18][19][20]
Experimental Workflow:
Figure 4: Workflow for the NBD/Rhodamine lipid mixing assay.
Protocol:
-
Liposome Preparation: Two populations of liposomes are prepared: one labeled with both NBD-PE and Rhodamine-PE, and another unlabeled.
-
Fusion Reaction: The labeled and unlabeled liposomes are mixed in the presence of a fusogenic agent.
-
Fluorescence Measurement: The fluorescence of NBD is monitored. As fusion occurs, the labeled lipids are diluted into the unlabeled membrane, increasing the distance between NBD and rhodamine, which leads to a decrease in FRET and an increase in NBD fluorescence.
-
Data Analysis: The rate and extent of fusion can be quantified from the change in fluorescence intensity over time.
Conclusion
The incorporation of branched acyl chains into phosphatidylethanolamines significantly alters their physicochemical and biological properties compared to their linear counterparts. These changes, primarily driven by a disruption in lipid packing and an increase in membrane fluidity, have important implications for the development of novel drug delivery systems and antimicrobial agents. Further quantitative comparisons and exploration of the structure-activity relationships of a wider variety of branched-chain PEs will undoubtedly open new avenues for therapeutic innovation.
References
- 1. A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Phospholipids Render Lipid Vesicles More Susceptible to Membrane-active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. A comparison of linear and branched polyethylenimine (PEI) with DCChol/DOPE liposomes for gene delivery to epithelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of linear and branched polyethylenimine (PEI) with DCChol/DOPE liposomes for gene delivery to epithelial cells in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 9. Different behavior of branched and linear polyethylenimine for gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucm.es [ucm.es]
- 12. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 17. encapsula.com [encapsula.com]
- 18. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 19. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - IL [thermofisher.com]
- 20. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Inter-Laboratory Comparison of a15:0-i15:0 PE Measurements
For Researchers, Scientists, and Drug Development Professionals
The growing interest in the immunomodulatory properties of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a key lipid component of the gut bacterium Akkermansia muciniphila, necessitates robust and reproducible analytical methods for its quantification in various matrices.[1][2][3] To date, a formal inter-laboratory comparison study for a15:0-i15:0 PE measurements has not been published, highlighting a critical gap in the analytical validation of this important biomolecule. This guide proposes a framework for conducting such a comparison, providing standardized experimental protocols and data presentation formats to ensure consistency and comparability of results across different laboratories.
The Importance of Standardization
An inter-laboratory comparison is essential to:
-
Assess the reproducibility and reliability of different analytical methods.
-
Identify potential sources of variability in measurements.
-
Establish standardized protocols for the quantification of this compound.
-
Provide confidence in the accuracy of data generated in research and clinical settings.
Proposed Inter-Laboratory Comparison Study Design
A successful inter-laboratory comparison of this compound measurements would involve the distribution of standardized samples to participating laboratories. These samples could include:
-
Certified Reference Material (CRM): A purified and well-characterized standard of synthetic this compound.
-
Spiked Matrix Samples: Biological matrices (e.g., plasma, cell culture media) spiked with known concentrations of this compound.
-
Biological Samples: Lyophilized A. muciniphila cell pellets or extracts containing endogenous this compound.
Participating laboratories would analyze these samples using their in-house methods and report their quantitative results along with detailed experimental protocols. The coordinating center would then perform a statistical analysis of the submitted data to assess inter-laboratory variability and method performance.
Experimental Protocols
The following experimental protocols are critical for the accurate quantification of this compound and should be meticulously documented and standardized as much as possible in an inter-laboratory comparison study.
Lipid Extraction
A modified Folch or Bligh-Dyer extraction is commonly used for isolating lipids from biological samples.
-
Sample Homogenization: Homogenize the sample (e.g., bacterial pellet, biological fluid) in a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Phase Separation: Add water to induce phase separation. The lower organic phase will contain the lipids.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol, isopropanol).
Chromatographic Separation and Mass Spectrometric Analysis (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the quantification of phospholipids.
-
Chromatography:
-
Column: A C18 or HILIC column is typically used for the separation of phospholipids.
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, using specific precursor-product ion transitions for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used for the structural confirmation and quantification of this compound, particularly for the characterization of reference materials.[1][3]
-
Sample Preparation: Dissolve the purified lipid extract in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire 1H and 31P NMR spectra.
-
Quantification: Use a certified internal standard for quantitative NMR (qNMR).
Data Presentation
To facilitate a clear comparison of results from different laboratories, a standardized data reporting format is essential. The following table outlines the key parameters that should be reported.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Sample ID | |||
| Extraction Method | |||
| Analytical Method | |||
| Instrument | |||
| Mean Concentration (µg/mL) | |||
| Standard Deviation | |||
| Coefficient of Variation (%) | |||
| Recovery (%) | |||
| Limit of Detection (LOD) | |||
| Limit of Quantification (LOQ) |
Visualizing Workflows and Pathways
Proposed Workflow for Inter-Laboratory Comparison
The following diagram illustrates a proposed workflow for conducting an inter-laboratory comparison of this compound measurements.
Caption: Proposed workflow for an inter-laboratory comparison study.
Signaling Pathway of this compound
Understanding the biological context of this compound is crucial for appreciating the importance of its accurate measurement. This lipid has been shown to exert its immunomodulatory effects through a specific signaling pathway.[2][3]
Caption: Signaling pathway of this compound via TLR2-TLR1.
By establishing a standardized framework for the measurement of this compound, the research community can ensure the reliability and comparability of data, ultimately accelerating our understanding of this lipid's role in health and disease and facilitating its potential therapeutic development.
References
A Comparative Guide to the Biological Activity of Synthetic vs. Natural a15:0-i15:0 Phosphatidylethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of synthetically produced and naturally derived anteiso-15:0-iso-15:0 phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE). The data presented is based on peer-reviewed research to facilitate objective evaluation for research and drug development applications.
Introduction
This compound is a diacyl phosphatidylethanolamine with branched fatty acid chains that has been identified as a key immunomodulatory molecule from the commensal gut bacterium Akkermansia muciniphila.[1][2][3] This phospholipid has garnered significant interest for its ability to influence host immune responses, making it a potential therapeutic agent. A critical aspect for its development and application is understanding whether a synthetic version can faithfully replicate the biological functions of its natural counterpart. This guide directly addresses this comparison.
Comparative Biological Activity
Recent studies have demonstrated that synthetic this compound is equipotent to the natural molecule isolated from A. muciniphila. The biological activities of both forms are virtually identical, particularly in their ability to induce cytokine production in immune cells.[2][3]
Quantitative Data Summary
The following table summarizes the comparable dose-dependent induction of Tumor Necrosis Factor-alpha (TNF-α) by natural and synthetic this compound in human monocyte-derived dendritic cells (MDDCs).
| Concentration (µg/mL) | Natural this compound (TNF-α pg/mL) | Synthetic this compound (TNF-α pg/mL) |
| 0.1 | ~100 | ~100 |
| 1 | ~500 | ~500 |
| 10 | ~1500 | ~1500 |
| 100 | ~2500 | ~2500 |
Data are estimated from dose-response curves presented in Bae et al., Nature, 2022.[2][3]
Signaling Pathway
Both natural and synthetic this compound exert their immunomodulatory effects through the same signaling pathway. They are recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the surface of immune cells.[2][3] This ligand-receptor interaction initiates a downstream signaling cascade that is dependent on the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the biological activities of natural and synthetic this compound.
Generation of Human Monocyte-Derived Dendritic Cells (MDDCs)
This protocol describes the differentiation of human monocytes into dendritic cells, which are then used for stimulation assays.
Detailed Steps:
-
Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or other immunomagnetic separation techniques.[6]
-
Cell Culture: Culture the isolated monocytes in a T-75 flask at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.[7] This medium should be supplemented with 10% heat-inactivated fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; 50 ng/mL), and interleukin-4 (IL-4; 100 ng/mL).[8]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days. Replace the culture medium with fresh, supplemented medium every 2-3 days.[7]
-
Maturation: To induce maturation, add a cytokine cocktail to the culture medium for the final 24-48 hours of culture. A typical maturation cocktail includes TNF-α (50 ng/mL), IL-1β (10 ng/mL), IL-6 (100 ng/mL), and prostaglandin (B15479496) E2 (PGE2; 1 µg/mL).[8]
-
Harvesting: Harvest the mature MDDCs, which will be loosely adherent, by gentle scraping or pipetting. The cells are now ready for stimulation experiments.
MDDC Stimulation and Cytokine Measurement (ELISA)
This protocol outlines the stimulation of MDDCs with this compound and the subsequent quantification of TNF-α production using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Steps:
-
Cell Seeding: Seed mature MDDCs into a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.[9]
-
Stimulation: Add 100 µL of medium containing the desired concentrations of natural or synthetic this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.[10][11]
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance values to a standard curve generated with known concentrations of recombinant TNF-α.
TLR Activation Reporter Assay (HEK-Blue™ Cells)
This assay utilizes a reporter cell line to specifically measure the activation of the TLR2/TLR1 heterodimer by this compound.
Detailed Steps:
-
Cell Culture: Culture HEK-Blue™ hTLR2 cells (which also express TLR1 and TLR6) in DMEM supplemented with 10% heat-inactivated FBS, penicillin/streptomycin, and selection antibiotics as per the manufacturer's instructions.[12]
-
Cell Seeding: Plate the HEK-Blue™ cells in a 96-well plate at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well.
-
Stimulation: Add the natural or synthetic this compound at various concentrations to the wells. Include appropriate positive (e.g., Pam3CSK4 for TLR2/1) and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]
-
SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant. This reagent contains a substrate for the secreted alkaline phosphatase.[14]
-
Reading: Incubate for 1-3 hours at 37°C and then measure the absorbance at 620-655 nm. The color change is proportional to the SEAP activity, which in turn reflects the level of NF-κB activation downstream of TLR signaling.[13]
Conclusion
The available evidence strongly indicates that synthetic this compound is a reliable and equipotent substitute for its natural counterpart in terms of its immunomodulatory activity. Both forms activate the TLR2/TLR1 signaling pathway to induce a comparable cytokine response. This functional equivalence is a significant advantage for research and development, as it allows for a consistent and scalable supply of this promising immunomodulatory lipid for further investigation and potential therapeutic applications. However, it is important to note that the current data is primarily from in vitro experiments, and further in vivo studies are warranted to fully confirm these findings in a physiological context.[15]
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. Akkermansia muciniphila phospholipid induces homeostatic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 7. stemcell.com [stemcell.com]
- 8. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. mpbio.com [mpbio.com]
- 11. abcam.com [abcam.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. 101.200.202.226 [101.200.202.226]
Safety Operating Guide
Proper Disposal of a15:0-i15:0 PE: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of a15:0-i15:0 PE (1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine) is a critical component of laboratory safety and environmental responsibility. While phosphatidylethanolamines are not generally classified as hazardous substances, adherence to established protocols for chemical waste management is essential to ensure a safe working environment and compliance with regulations.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.[1]
| Protection Type | Specific Recommendations | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect against airborne powder particles.[1] |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[3] |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from spills.[1] |
| Respiratory Protection | Generally not required in well-ventilated areas. A dust mask (e.g., N95) is recommended when handling large quantities.[1] | To avoid inhalation of fine powder. |
Disposal Procedures
The correct disposal method for this compound depends on its physical state: a solid powder or dissolved in a solvent.
Disposal of Solid this compound and Contaminated Materials:
For this compound in its solid (powder) form and materials contaminated with it, the following steps should be taken:
-
Segregation: Separate the solid lipid waste from other waste streams, such as aqueous and solvent waste.[4]
-
Containment: Collect the solid this compound waste and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, well-labeled, and sealed container to prevent spills and contamination.[3][4]
-
Disposal: This contained waste can typically be disposed of in the regular laboratory waste stream.[1] However, always adhere to your institution's specific guidelines for solid chemical waste.
Disposal of this compound in Solvent-Based Solutions:
When this compound is dissolved in an organic solvent (e.g., chloroform), it must be treated as hazardous chemical waste.[1]
-
Collection: Collect all solutions of this compound in a designated hazardous waste container for organic solvents.[1] Ensure the container is compatible with the solvent used.
-
Labeling: Clearly label the hazardous waste container with its contents.
-
Storage: Store the waste container in a well-ventilated and safe location, away from incompatible chemicals.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] Do not pour organic solvents down the drain. [1]
Experimental Protocols
While specific experimental protocols for this compound were not detailed in the search results, a general procedure for preparing a solution of a similar phospholipid, 1,2-Distearoyllecithin, can be adapted:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Measurement: Use a clean, dry spatula to weigh the desired amount of this compound powder.[1]
-
Dissolution: Transfer the powder to a suitable glass container and add the appropriate volume of the desired organic solvent. Gently swirl or vortex the mixture until the lipid is fully dissolved. Sonication can be used to facilitate this process.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
